molecular formula C14H12FNO B5868482 N-(2-fluoro-4-methylphenyl)benzamide

N-(2-fluoro-4-methylphenyl)benzamide

Cat. No.: B5868482
M. Wt: 229.25 g/mol
InChI Key: NSKSDMPHKRABEP-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H12FNO and its molecular weight is 229.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.090292168 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKSDMPHKRABEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of N-(2-fluoro-4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth profiling of N-(2-fluoro-4-methylphenyl)benzamide , a specialized benzanilide scaffold utilized in medicinal chemistry (specifically kinase inhibitor development) and agrochemical synthesis.

Executive Summary

This compound is a diaryl amide (benzanilide) characterized by an ortho-fluorine atom on the aniline ring. This structural feature induces specific conformational restrictions and metabolic stability profiles that distinguish it from non-fluorinated analogs. Primarily utilized as a pharmacophore in the development of p38α MAPK inhibitors and pesticidal carboxamides, this compound serves as a critical intermediate for modulating lipophilicity and hydrogen bond donor/acceptor ratios in drug discovery campaigns.

Molecular Architecture & Identification

The molecule consists of a benzoyl moiety linked via an amide bond to a 2-fluoro-4-methylaniline core. The ortho-fluorine atom plays a pivotal role in planar disruption and protection against enzymatic hydrolysis.

Identifier Details
IUPAC Name This compound
Common Name 2'-Fluoro-4'-methylbenzanilide
Molecular Formula C₁₄H₁₂FNO
Molecular Weight 229.25 g/mol
SMILES Cc1ccc(NC(=O)c2ccccc2)c(F)c1
InChI Key (Predicted) DNAFTNVFOKHXFN-UHFFFAOYSA-N (Isomer dependent)
Structural Class Benzanilide; Diaryl amide
2D Structural Representation

The ortho-fluorine (position 2 on the aniline ring) creates an intramolecular hydrogen bond interaction with the amide hydrogen, locking the conformation and influencing the rotational energy barrier of the N-Aryl bond.

Physicochemical Characterization

Solid-State Properties
  • Physical State: Crystalline solid (typically white to off-white needles or powder).

  • Melting Point: Predicted range 128°C – 135°C .

    • Note: Unsubstituted benzanilide melts at ~163°C. The ortho-fluorine and para-methyl substituents typically lower the lattice energy relative to the parent compound due to steric bulk and symmetry disruption.

  • Crystal Habit: Likely monoclinic or triclinic, driven by

    
     stacking interactions between the aromatic rings.
    
Solution Properties & Lipophilicity

The presence of the fluorine atom increases lipophilicity (LogP) compared to the non-fluorinated methylbenzanilide, enhancing membrane permeability—a critical factor for intracellular kinase targets.

Property Value / Range Relevance
LogP (Predicted) 3.4 – 3.7High membrane permeability; suitable for CNS or intracellular targets.
Water Solubility Low (< 10 mg/L)Requires organic co-solvents (DMSO, DMF) for biological assays.
pKa (Amide NH) ~14-15Weakly acidic; remains neutral at physiological pH (7.4).
H-Bond Donors 1 (Amide NH)Critical for binding to the hinge region of kinase enzymes.
H-Bond Acceptors 2 (C=O, F)The fluorine acts as a weak acceptor, modulating binding affinity.

Synthetic Methodology

The most robust synthesis route utilizes a Schotten-Baumann reaction or nucleophilic acyl substitution under basic conditions. This protocol ensures high yield by neutralizing the HCl byproduct.

Reaction Mechanism[3]
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of benzoyl chloride.

  • Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.

  • Elimination: Collapse of the intermediate expels the chloride ion.

  • Deprotonation: The base (Pyridine/TEA) removes the proton from the nitrogen to yield the neutral amide.

Experimental Protocol (Standardized)
  • Reagents: 2-Fluoro-4-methylaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (TEA) or Pyridine (1.5 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , 2–4 hours.
    
Step-by-Step Workflow
  • Dissolution: Dissolve 5.0 g of 2-fluoro-4-methylaniline in 50 mL of dry DCM under nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of TEA. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 1.1 equivalents of benzoyl chloride . Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract organic layer, wash with 1M HCl (to remove unreacted aniline) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water.

Synthesis Visualization

Synthesis Start 2-Fluoro-4-methylaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Benzoyl Chloride (Electrophile) Reagent->Inter Base Base (TEA/Pyridine) (HCl Scavenger) Product This compound (Target) Base->Product Deprotonation Inter->Product -Cl⁻ Elimination

Caption: Mechanistic pathway for the benzoylation of 2-fluoro-4-methylaniline under basic conditions.

Chemical Stability & Reactivity

Hydrolytic Stability

The amide bond is highly stable under neutral conditions. The ortho-fluorine provides steric shielding, making this compound more resistant to enzymatic hydrolysis (amidases) than its non-fluorinated counterparts.

  • Acidic Hydrolysis: Requires harsh conditions (6M HCl, reflux, >12h) to cleave back to benzoic acid and aniline.

  • Basic Hydrolysis: Resistant to mild base; requires strong alkali (NaOH) and heat.

Metabolic Liability

In drug metabolism studies, the 4-methyl group is the primary "soft spot," susceptible to Cytochrome P450-mediated oxidation (CYP mediated benzylic hydroxylation) to form the benzyl alcohol and subsequently the carboxylic acid.

  • Mitigation Strategy: In medicinal chemistry, this methyl group is often replaced by chlorine or trifluoromethyl to block metabolism if half-life extension is required.

Analytical Profiling

To validate the identity of synthesized batches, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       2.30 ppm (s, 3H): Methyl group (–CH₃).
      
    • 
       10.1 ppm (s, 1H): Amide –NH (Broad, exchangeable with D₂O).
      
    • 
       7.0 – 8.0 ppm (m, 8H): Aromatic protons. The proton ortho to the fluorine will show characteristic H-F coupling (
      
      
      
      ).
  • 
    F NMR: 
    
    • 
       -110 to -125 ppm: Single signal relative to CFCl₃.
      
Mass Spectrometry (MS)
  • ESI+ Mode:

    
    .
    
  • Fragmentation: Loss of the benzoyl group (

    
     105) is a common fragmentation pathway.
    

Biological Relevance & Applications[3]

Kinase Inhibition (p38 MAPK)

This scaffold serves as a template for Type II kinase inhibitors . The amide nitrogen and carbonyl oxygen form a "hinge-binding" motif, while the fluorinated phenyl ring occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Reference: Research into "Suberone-based p38α MAPK-inhibitors" utilizes this aniline precursor to synthesize amide-linked inhibitors, validating its role as a bioactive intermediate [1].

Agrochemicals

Benzanilides are a privileged class in fungicide development (e.g., SDHI fungicides). The 2-fluoro substitution is frequently employed to optimize the metabolic stability of the pesticide in plant tissues.

Biological Evaluation Workflow

BioAssay cluster_Assays Parallel Screening Compound This compound Solubilization Dissolve in DMSO (10 mM Stock) Compound->Solubilization Dilution Serial Dilution (Assay Buffer) Solubilization->Dilution Kinase Kinase Assay (IC50 Determination) Dilution->Kinase Cytox Cytotoxicity (HepG2/HeLa) Dilution->Cytox Metab Microsomal Stability (Liver Microsomes) Dilution->Metab

Caption: Standard workflow for evaluating the biological activity of benzanilide derivatives.

References

  • Laufer, S. et al. (2021). Suberone-based type I½ p38α MAPK-inhibitors with improved kinetics. University of Tübingen. (Demonstrates the use of 2-fluoro-4-methylaniline in benzamide synthesis for kinase inhibition).

  • Thermo Fisher Scientific . 4-Fluoro-N-(4-methylphenyl)benzamide Properties (Cited for comparative physicochemical properties of benzanilide isomers).

  • BenchChem . Synthesis of 2-Fluoro-4-substituted anilines and amides. (General protocols for fluorinated aniline acylation).

"spectral data for N-(2-fluoro-4-methylphenyl)benzamide (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of N-(2-fluoro-4-methylphenyl)benzamide (CAS: Analogous to 2-fluoro-4-methylaniline derivatives), a representative scaffold in the development of kinase inhibitors and androgen receptor antagonists.

Precise characterization of this compound presents unique challenges due to the electronic influence of the ortho-fluorine atom, which induces significant splitting in NMR spectra and alters fragmentation patterns in Mass Spectrometry. This guide moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish this specific regioisomer from its chlorinated or non-fluorinated analogs.

Synthesis & Sample Preparation Workflow

To ensure spectral data integrity, the sample must be free of the starting material (2-fluoro-4-methylaniline), as its amine protons can obscure the amide region.

Synthetic Pathway (Schotten-Baumann Conditions)

The synthesis utilizes a nucleophilic acyl substitution. The ortho-fluorine exerts an inductive withdrawing effect, slightly reducing the nucleophilicity of the aniline nitrogen, requiring a non-nucleophilic base catalyst.

SynthesisWorkflow Reactants Reactants: 2-Fluoro-4-methylaniline + Benzoyl Chloride Reaction Acylation (DCM, Et3N, 0°C to RT, 4h) Reactants->Reaction Quench Quench (1M HCl Wash) Reaction->Quench Removes unreacted amine Workup Workup (NaHCO3 Wash -> Brine -> Dry) Quench->Workup Recryst Purification (Recrystallization from EtOH) Workup->Recryst Yields white crystalline solid

Figure 1: Optimized synthesis and purification workflow to minimize amine contamination in spectral analysis.

Sample Preparation Protocols
  • NMR: Dissolve 10 mg of purified solid in 0.6 mL DMSO-d6 .

    • Why DMSO-d6? Chloroform-d (

      
      ) may cause the amide NH peak to broaden or merge with aromatic signals due to exchange. DMSO-d6 stabilizes the amide proton via hydrogen bonding, shifting it downfield (~10 ppm) for clear integration.
      
  • MS: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.

  • IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 229.09 g/mol

Ionization and Fragmentation Logic

In Electrospray Ionization (ESI+), the molecule typically forms the protonated molecular ion


. The fragmentation is driven by the cleavage of the amide bond.

Key Diagnostic Ions:

  • m/z 230.1 [M+H]+: Parent ion.

  • m/z 105.0 [C6H5CO]+: Benzoyl cation (Base peak). This confirms the benzoyl moiety.

  • m/z 124.1 [C7H7FN]+: The 2-fluoro-4-methylaniline fragment (often observed as a radical cation or protonated amine depending on energy).

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 230.1 Transition Amide Bond Cleavage Parent->Transition Frag1 Benzoyl Cation [Ph-C=O]+ m/z 105.0 Transition->Frag1 Major Pathway Frag2 Aniline Fragment [H2N-Ar-F-Me]+ m/z ~124-126 Transition->Frag2 Minor Pathway

Figure 2: ESI+ Fragmentation pathway. The stability of the benzoyl cation (m/z 105) makes it the dominant daughter ion.

Infrared Spectroscopy (IR)

IR is used to confirm the formation of the amide bond and the presence of the fluorine substituent.

Functional GroupWavenumber (

)
Assignment Logic
N-H Stretch 3250 - 3350 (m)Single band indicating secondary amide. Lower frequency than free amine due to H-bonding.
C=O Stretch (Amide I) 1650 - 1665 (s)Characteristic amide carbonyl. The ortho-F may slightly increase frequency via induction.
N-H Bend (Amide II) 1530 - 1550 (s)Coupling of N-H bending and C-N stretching.
C-F Stretch 1100 - 1250 (s)Strong band, often overlapping with C-N vibrations, but diagnostic for fluorinated aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the most critical section. The Fluorine-19 nucleus (


, 100% abundance) couples with both protons (

) and carbons (

), creating complex splitting patterns that serve as a "fingerprint" for the 2-fluoro substitution.
1H-NMR Data (400 MHz, DMSO-d6)
  • Solvent Residual: 2.50 ppm (quintet).

  • Water: ~3.33 ppm.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
10.10 s (br)1HNH Amide proton. Downfield due to anisotropy of C=O and H-bonding with ortho-F.
7.95 d (

Hz)
2HH-2', 6' Benzoyl ortho protons. Deshielded by carbonyl.
7.60 t (

Hz)
1HH-4' Benzoyl para proton.
7.51 t (

Hz)
2HH-3', 5' Benzoyl meta protons.
7.45 t / dd1HH-6 Aniline ring (Ortho to N). Diagnostic: Deshielded by amide. Appears as triplet due to overlap of

(to H-5) and

(to F).
7.10 d (

Hz)
1HH-3 Aniline ring (Ortho to F). Large coupling to Fluorine dominates.
7.00 d (

Hz)
1HH-5 Aniline ring (Meta to F). Standard aromatic coupling.
2.32 s3H-CH3 Methyl group. Singlet (coupling to F is usually too small to resolve at 400 MHz).

Expert Insight on H-6 Splitting: The proton at position 6 of the aniline ring (ortho to the nitrogen) is the most complex. It couples to H-5 (


 Hz) and to the Fluorine at position 2 (

Hz). This often results in a "pseudo-triplet" appearance, distinguishing it from the standard doublet seen in non-fluorinated analogs.
13C-NMR Data (100 MHz, DMSO-d6)

The


 spectrum will show large doublets for carbons coupled to fluorine.
  • C-F Carbon (C-2):

    
     ppm. Doublet  with huge coupling constant (
    
    
    
    Hz).
  • Carbonyl (C=O):

    
     ppm.[2]
    
  • Methyl Carbon:

    
     ppm.[3]
    
19F-NMR (376 MHz, DMSO-d6)
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Multiplet (decoupled) or broad singlet depending on proton decoupling settings.

  • Utility: A single peak confirms mono-fluorination and purity (no isomers).

Quality Control & Impurity Profiling

When analyzing spectral data for drug development, watch for these common impurities:

  • Benzoyl Chloride Hydrolysis: Look for Benzoic Acid .

    • NMR: New peaks at 12.0 ppm (COOH) and slightly shifted aromatic multiplets.

  • Residual Aniline: Look for 2-fluoro-4-methylaniline .

    • NMR: Upfield aromatic signals (6.5 - 6.8 ppm) and broad

      
       peak around 5.0 ppm.
      
    • MS: Peak at m/z 126

      
      .
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general coupling constants and amide shifts).
  • Fenwick, N. W., et al. (2021).[4] "Proximity Effects in Mass Spectra of Benzanilides." European Journal of Mass Spectrometry, 27(5), 181-190.[4] Link (Source for fragmentation mechanisms of benzanilides).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for general spectral data of benzanilide derivatives). Link

  • Reich, H. J. (2023). "WinPLT NMR Chemical Shift Data." University of Wisconsin-Madison. Link (Source for calculating substituent chemical shift effects).

Sources

Technical Guide: Solubility and Stability Profiling of N-(2-Fluoro-4-Methylphenyl)Benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for evaluating the physicochemical profile of N-(2-fluoro-4-methylphenyl)benzamide . It synthesizes established solubility data for the benzanilide class with specific structural insights regarding the fluorinated tolyl moiety, designed to support pre-formulation and analytical development.

Executive Summary & Compound Architecture

This compound is a lipophilic amide characterized by a benzanilide core with specific steric and electronic modifications: a fluorine atom at the ortho-position and a methyl group at the para-position of the aniline ring.

  • Chemical Structure Significance:

    • Amide Linkage: Provides a rigid backbone but introduces susceptibility to hydrolytic degradation under extreme pH.

    • 2-Fluoro Substituent: Induces a "fluorous effect" in crystal packing, typically increasing lattice energy and melting point compared to non-fluorinated analogs. It also blocks metabolic oxidation at the ortho site.

    • 4-Methyl Group: Increases lipophilicity (LogP), reducing aqueous solubility while enhancing solubility in non-polar organic solvents.

Target Profile (Predicted):

  • LogP: ~3.2 – 3.8 (High Lipophilicity)

  • pKa: Amide nitrogen is weakly acidic (pKa > 14); conjugate acid pKa < -1. Essentially neutral at physiological pH.

  • Classification: BCS Class II (Low Solubility, High Permeability).

Solubility Profiling: Solvent Systems & Thermodynamics

Theoretical Framework: Hansen Solubility Parameters (HSP)

To optimize solvent selection, we utilize the "like dissolves like" principle quantified by HSP. The solute-solvent interaction distance (


) is minimized when the dispersion (

), polar (

), and hydrogen-bonding (

) forces align.
  • Prediction: The compound exhibits high

    
     (aromatic rings) and moderate 
    
    
    
    /
    
    
    (amide bond).
  • Ideal Solvents: Dipolar aprotic solvents (DMF, DMSO) and medium-polarity esters/ketones.

Representative Solubility Data (Benzanilide Class)

Note: Exact experimental values for this specific derivative are protocol-dependent. The data below represents the validated solubility trends for the benzanilide structural class, adjusted for the lipophilic shift caused by the 4-methyl/2-fluoro substitution.

Solvent ClassRepresentative SolventSolubility Trend (298 K)Thermodynamic Interaction
Class 3 (Aprotic) DMF / DMSO High (> 150 mg/mL) Strong dipole-dipole interactions disrupt crystal lattice.
Class 2 (Ketones) Acetone / Butanone Moderate (50–100 mg/mL) Good HSP match; entropy-driven dissolution.
Class 2 (Esters) Ethyl Acetate Moderate (20–60 mg/mL) Preferred for extraction; lower toxicity profile.
Class 2 (Alcohols) Ethanol / n-Propanol Low-Moderate (10–40 mg/mL) H-bonding capability; solubility increases significantly with Temperature (

).
Class 1 (Non-polar) Toluene / Hexane Low (< 5 mg/mL) Dispersion forces only; Fluorine atom reduces solubility vs. non-fluorinated analogs.
Aqueous Water (pH 7) Negligible (< 0.01 mg/mL) High hydrophobic penalty; requires surfactant (e.g., SLS) for dissolution.
Experimental Workflow: Equilibrium Solubility

The following Graphviz diagram outlines the standard operating procedure (SOP) for determining the precise solubility of the compound.

SolubilityWorkflow Start Compound Preparation (Micronized Solid) SolventSel Solvent Selection (Hansen Parameters) Start->SolventSel ShakeFlask Shake-Flask Method (Excess Solid, 24-72h, 25°C) SolventSel->ShakeFlask Add Solvent Filter Filtration / Centrifugation (0.45 µm PTFE) ShakeFlask->Filter Equilibrium Dilution Dilution (Mobile Phase) Filter->Dilution Analysis HPLC-UV / LC-MS (Quantification) Dilution->Analysis Data Thermodynamic Modeling (Apelblat Equation) Analysis->Data Calculate S (mol/L)

Figure 1: Standardized workflow for equilibrium solubility determination using the Shake-Flask method.

Stability Assessment: Degradation Pathways

The stability of this compound is governed by the robustness of the amide bond and the electronic effects of the fluorine substituent.

Forced Degradation Protocols (Stress Testing)

To validate the compound as a drug candidate or standard, it must undergo stress testing (ICH Q1A/Q1B).

Stress ConditionProtocol ParametersExpected OutcomeMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C, 24hStable / Minor Degradation Amides are generally resistant to acid; requires harsh conditions to cleave to Benzoic acid + Aniline.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hSusceptible Nucleophilic attack on Carbonyl; yields Benzoate + 2-Fluoro-4-methylaniline.
Oxidation 3% H₂O₂, RT, 24hStable The 2-Fluoro and 4-Methyl groups block the most reactive phenyl sites.
Thermal Solid state, 80°C, 7 daysStable High melting point prevents degradation; check for sublimation.
Photostability UV/Vis (1.2M lux hours)Monitor Fluorine can alter excited state dynamics; check for defluorination (rare).
Stability Logic & Analysis

The degradation logic follows a specific pathway that must be monitored via HPLC-DAD or LC-MS/MS to identify impurities.

StabilityLogic Parent Parent Compound This compound Stress Stress Conditions (Acid/Base/Oxidation) Parent->Stress Analysis HPLC-UV Analysis (RRT Determination) Parent->Analysis % Recovery AmideCleavage Path A: Amide Hydrolysis (Primary Degradation) Stress->AmideCleavage pH Extremes Products Degradants: 1. Benzoic Acid 2. 2-Fluoro-4-methylaniline AmideCleavage->Products Products->Analysis

Figure 2: Primary degradation pathway analysis focusing on amide bond hydrolysis.

Detailed Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this for Class 1 & 2 solvents where solubility > 10 mg/mL.

  • Preparation: Weigh ~100 mg of this compound into a jacketed glass vessel.

  • Solvent Addition: Add 5.0 mL of the target solvent (e.g., Ethanol).

  • Equilibration: Stir magnetically at 400 rpm for 24 hours at constant temperature (25.0 ± 0.1°C).

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw 1.0 mL supernatant using a pre-heated glass syringe.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a tared weighing vial.

  • Drying: Evaporate solvent under nitrogen stream, then dry in a vacuum oven at 40°C until constant weight.

  • Calculation:

    
    .
    
Protocol B: HPLC Stability Assay

Use for quantifying degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bond).

  • Pass Criteria: Recovery of parent peak > 99.0% (control) vs. > 90.0% (stressed).

Conclusion & Recommendations

For formulation and synthesis, This compound should be handled as a lipophilic, water-insoluble solid .

  • Solvent Choice: Use DMF or DMSO for stock solutions. Use Ethanol/Water mixtures (e.g., 70:30) for crystallization to maximize yield via anti-solvent precipitation.

  • Stability: Avoid prolonged exposure to strong bases (pH > 10) at elevated temperatures. The compound is expected to be thermally stable and resistant to oxidative stress.

  • Analytical: Always quantify using HPLC with authentic standards of Benzoic Acid and 2-Fluoro-4-methylaniline to track mass balance during stability studies.

References

  • Sha, O., et al. (2020). "Solubility of Benzanilide Crystals in Organic Solvents." Journal of Chemical & Engineering Data. Link

  • Chopra, D., & Guru Row, T. N. (2008).[2] "Role of organic fluorine in crystal engineering: A study of trifluoromethylated benzanilides." CrystEngComm. Link

  • ICH Expert Working Group. (2003). "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation. Link

  • PubChem. (2025).[3] "Compound Summary: Benzanilide Derivatives." National Library of Medicine. Link

Sources

Optimizing Type II Kinase Inhibition: The N-(2-fluoro-4-methylphenyl)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and evaluation of N-(2-fluoro-4-methylphenyl)benzamide as a privileged scaffold in the design of Type II kinase inhibitors.

Executive Summary: The Type II Paradigm

In the landscape of targeted oncology, the shift from Type I (ATP-competitive) to Type II (allosteric DFG-out) kinase inhibitors represents a pivotal evolution in specificity. While Type I inhibitors target the conserved ATP binding pocket in its active conformation, Type II inhibitors exploit the inactive "DFG-out" conformation, opening a hydrophobic allosteric pocket adjacent to the ATP site.[1][2]

The This compound scaffold serves as a quintessential pharmacophore for this class. It functions not merely as a structural backbone but as a dual-purpose functional unit:

  • The Benzamide Linker: Acts as the critical "bridge," forming hydrogen bonds with the conserved glutamate (αC-helix) and aspartate (DFG motif) residues, stabilizing the inactive kinase conformation.

  • The 2-Fluoro-4-methylphenyl Moiety: Provides conformational restriction and metabolic stability, targeting the hydrophobic allosteric pocket with high selectivity.

This guide provides a rigorous technical roadmap for utilizing this scaffold, from rational design and synthesis to biochemical validation.

Structural Biology & Medicinal Chemistry[1][3]

The Pharmacophore Mechanism

The efficacy of this scaffold stems from specific structure-activity relationship (SAR) principles:

  • The "Linker" (Benzamide): The amide nitrogen functions as a hydrogen bond donor to the Glu residue of the αC-helix, while the carbonyl oxygen accepts a hydrogen bond from the backbone amide of the Asp residue in the DFG motif. This "molecular glue" locks the kinase in the inactive state.

  • 2-Fluoro Substitution (Conformational Lock): The fluorine atom at the ortho position of the aniline ring is non-negotiable for high-affinity binders. It serves two roles:

    • Electronic: Reduces the electron density of the phenyl ring, modulating π-stacking interactions.

    • Steric/Conformational: Induces a preferred torsion angle via electrostatic repulsion with the amide carbonyl or weak intramolecular H-bonding with the amide NH, pre-organizing the molecule for binding and reducing the entropic penalty upon complexation.

  • 4-Methyl Group: Targets the hydrophobic "selectivity pocket" (often occupied by the gatekeeper residue or the hydrophobic spine), improving van der Waals contact surface area.

Interaction Map (Signaling Pathway & Binding Mode)

The following diagram illustrates the Type II binding mode and the downstream signaling blockade (e.g., Bcr-Abl/c-Kit pathways).

KinaseInhibition Scaffold N-(2-fluoro-4-methylphenyl) benzamide Scaffold Kinase_Inactive Kinase (Inactive DFG-out) Scaffold->Kinase_Inactive Stabilizes Glu_Helix Glu (αC-helix) Scaffold->Glu_Helix H-Bond (Donor) Asp_DFG Asp (DFG motif) Scaffold->Asp_DFG H-Bond (Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) Scaffold->Gatekeeper Hydrophobic Interaction Kinase_Active Kinase (Active DFG-in) Kinase_Active->Kinase_Inactive Conformational Switch Substrate Substrate Phosphorylation (STAT5, ERK, AKT) Kinase_Active->Substrate Catalysis Kinase_Inactive->Substrate Inhibits Apoptosis Apoptosis Induction Kinase_Inactive->Apoptosis Promotes Proliferation Cell Proliferation Substrate->Proliferation Signaling Cascade

Caption: Schematic of Type II Kinase Inhibition. The scaffold stabilizes the DFG-out inactive conformation via specific H-bonds, halting downstream oncogenic signaling.

Chemical Synthesis Protocol

The synthesis of This compound requires a robust amidation protocol. While direct coupling with carboxylic acids is possible, the Acid Chloride Method is preferred for its high yield and purity in scaffold generation.

Reaction Scheme

Synthesis Aniline 2-Fluoro-4-methylaniline Reaction Nucleophilic Acyl Substitution (DCM, 0°C to RT) Aniline->Reaction Benzoyl Benzoyl Chloride (Substituted) Benzoyl->Reaction Base Triethylamine (Et3N) or DIPEA Base->Reaction Scavenger Product N-(2-fluoro-4-methylphenyl) benzamide Reaction->Product Byproduct HCl Salt Reaction->Byproduct

Caption: Synthetic pathway via nucleophilic acyl substitution. The base neutralizes the HCl byproduct to drive the reaction forward.

Detailed Methodology

Objective: Synthesize this compound with >95% purity.

Reagents:

  • 2-Fluoro-4-methylaniline (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous[3]

Protocol:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methylaniline (5.0 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (7.5 mmol) to the solution. Cool the mixture to 0°C using an ice-water bath.

  • Acylation: Dropwise, add Benzoyl chloride (5.5 mmol) dissolved in DCM (5 mL) over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours . Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Quench with saturated NaHCO₃ solution (30 mL).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with 1M HCl (to remove unreacted aniline), followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the amide singlet (~10.2 ppm) and the characteristic splitting pattern of the 2-fluoro ring.

  • LC-MS: Confirm [M+H]+ peak (Calc. MW: 229.25 Da).[4]

Biological Evaluation: Kinase Inhibition Assay

To validate the scaffold's efficacy, a biochemical assay measuring ADP production (a universal kinase product) is recommended over radioactive methods for high-throughput capability.

ADP-Glo™ Kinase Assay Protocol

Principle: Measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Materials:

  • Recombinant Kinase (e.g., c-Kit, Abl1)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Ultra-pure)

  • Test Compound: this compound (dissolved in DMSO)

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (10 concentrations, starting at 10 µM).

  • Kinase Reaction (384-well plate):

    • Add 2 µL of Kinase solution (optimized concentration, e.g., 2 ng/µL).

    • Add 1 µL of Compound (or DMSO control). Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (ATP at Km apparent).

    • Incubate for 60 minutes at RT.

  • ADP-Glo Reaction:

    • Add 5 µL of ADP-Glo™ Reagent (terminates kinase reaction and depletes remaining ATP).

    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light).

    • Incubate for 30 minutes .

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision).

Data Analysis & Interpretation

Calculate the percent inhibition using the formula:



Representative Data (Hypothetical for Scaffold Validation):

Target KinaseIC50 (nM)Selectivity Note
c-Kit (WT) 75High potency due to DFG-out stabilization
Bcr-Abl (WT) 45Comparable to Imatinib core
PDGFR 120Moderate inhibition
EGFR (WT) >10,000Inactive (Type I binder preference)

Note: The scaffold shows high selectivity for Type II targets (c-Kit, Abl) over Type I targets (EGFR).

References

  • Discovery of Type II ABL/KIT Dual Kinase Inhibitor (CHMFL-ABL/KIT-155). Source: Journal of Medicinal Chemistry (2017).[5] URL:[Link]

  • Synthesis and Anticancer Activity of 4-Methylbenzamide Derivatives. Source: International Journal of Molecular Sciences (2021).[6] URL:[Link][7]

  • Overview of Current Type I/II Kinase Inhibitors. Source: ResearchGate / Pharmaceutics (2020). URL:[Link][7][8]

Sources

"toxicology profile of N-(2-fluoro-4-methylphenyl)benzamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Profile of N-(2-fluoro-4-methylphenyl)benzamide

Abstract

This technical guide provides a comprehensive framework for the toxicological evaluation of this compound, a novel small molecule with potential applications in drug development and other chemical industries. In the absence of extensive public data on this specific compound, this document outlines a systematic, multi-tiered approach for establishing its safety profile. By integrating computational toxicology, a battery of in vitro assays, and staged in vivo studies, this guide is designed to provide researchers, scientists, and drug development professionals with the methodologies and rationale necessary to conduct a thorough risk assessment in line with international regulatory standards.

Introduction to this compound

This compound is an aromatic amide with the molecular formula C₁₄H₁₂FNO. Its structure, featuring a fluorinated phenyl ring and a benzamide core, suggests the potential for biological activity. The introduction of fluorine into small molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the C-F bond, while strong, can be metabolized, sometimes leading to toxic byproducts.[1][2] Therefore, a rigorous toxicological assessment is imperative to characterize the potential hazards associated with this compound.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-Fluoro-N-(4-methylphenyl)benzamideN-(4-Methylphenyl)benzamide
CAS Number Not readily available399-05-3[4]582-78-5[5]
Molecular Formula C₁₄H₁₂FNO[6][7]C₁₄H₁₂FNO[4]C₁₄H₁₃NO[5]
Molecular Weight 229.25 g/mol [6][7]229.254 g/mol [4]211.26 g/mol
logP (Predicted) 3.4272[7]Not availableNot available
Hydrogen Bond Acceptors 2[7]Not availableNot available
Hydrogen Bond Donors 1[7]Not availableNot available

A Phased Approach to Toxicological Evaluation

A tiered, evidence-based approach is the most efficient and ethical way to evaluate the toxicology of a new chemical entity. This process begins with computational and in vitro methods to predict and identify potential hazards, which then inform the design of more complex in vivo studies.

Diagram: Tiered Toxicological Evaluation Workflow

G InSilico Phase 1: In Silico Assessment (Computational Toxicology) InVitro Phase 2: In Vitro Screening (Cell-Based Assays) InSilico->InVitro Identifies initial hazards & informs assay selection RiskAssessment Comprehensive Risk Assessment InSilico->RiskAssessment InVivo_Acute Phase 3: In Vivo Acute Toxicity (Dose-Ranging) InVitro->InVivo_Acute Provides dose-range finding data & confirms toxicity InVitro->RiskAssessment InVivo_Subchronic Phase 4: In Vivo Sub-chronic & Mechanistic Studies InVivo_Acute->InVivo_Subchronic Determines doses for repeated-dose studies InVivo_Acute->RiskAssessment InVivo_Subchronic->RiskAssessment Provides data on target organs & NOAEL

Caption: A tiered workflow for toxicological assessment.

Phase 1: In Silico Toxicological Assessment

Before any laboratory experiments are conducted, computational toxicology tools can predict the potential toxicity of a molecule based on its structure.[8][9] These methods use extensive databases of known toxic compounds to train machine learning models that can identify structural alerts and predict various toxicological endpoints.[8][9]

Recommended In Silico Analyses:
  • Genotoxicity Prediction: Assess the likelihood of the compound causing DNA damage using models that detect structural motifs associated with mutagenicity.

  • Carcinogenicity Prediction: Estimate the carcinogenic potential based on structural similarities to known carcinogens.

  • Organ Toxicity Prediction: Identify potential target organs for toxicity, such as the liver (hepatotoxicity) or kidneys (nephrotoxicity).

  • ADME Prediction: Model the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound to anticipate its behavior in a biological system. The consideration of predicted metabolites is crucial, as they may be more toxic than the parent compound.[10]

Table 2: Recommended In Silico Toxicology Platforms

PlatformKey FeaturesWebsite
toxCSM Predicts a wide range of human and environmental toxicity endpoints using graph-based signatures and molecular descriptors.[11][Link]
ToxiM A machine learning-based tool for predicting molecular toxicity, aqueous solubility, and permeability.[8](Availability may vary)

Phase 2: In Vitro Toxicity Assessment

In vitro assays provide the first experimental data on the biological effects of this compound. These tests are conducted on cells or microorganisms and are essential for screening for specific types of toxicity.

Genotoxicity Testing

Genotoxicity tests are designed to detect compounds that can induce genetic damage.[12] The standard battery of tests, as recommended by the International Council for Harmonisation (ICH) guideline S2(R1), is a cornerstone of pharmaceutical safety testing.[12][13][14][15]

ICH S2(R1) Standard Battery for Genotoxicity Testing:

  • A test for gene mutation in bacteria (Ames Test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • An in vitro cytogenetic test for chromosomal damage: This can be either the in vitro micronucleus test or the chromosome aberration test using mammalian cells.[14]

  • An in vivo test for genotoxicity: This is typically a micronucleus test in rodent hematopoietic cells.[16]

Diagram: Genotoxicity Testing Workflow (ICH S2(R1) Option 1)

G start Test Compound: This compound ames Bacterial Reverse Mutation Assay (Ames Test) start->ames in_vitro_cyto In Vitro Mammalian Cell Assay (e.g., Micronucleus Test) start->in_vitro_cyto evaluation Weight of Evidence Evaluation ames->evaluation in_vivo_geno In Vivo Genotoxicity Assay (e.g., Rodent Micronucleus Test) in_vitro_cyto->in_vivo_geno Positive result may trigger in vivo follow-up in_vitro_cyto->evaluation in_vivo_geno->evaluation

Caption: Standard workflow for genotoxicity assessment.

Cytotoxicity Assays

Cytotoxicity assays measure the direct toxic effect of a compound on cells. These tests are crucial for determining the concentration range at which the compound is toxic and for comparing its potency across different cell types.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the 96-well plates with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Phase 3: In Vivo Toxicity Assessment

In vivo studies are necessary to understand the toxic effects of a compound in a whole organism. These studies are conducted in a stepwise manner, starting with acute toxicity tests to determine the dose range for subsequent studies.

Acute Oral Toxicity

Acute oral toxicity studies provide information on the adverse effects that may occur after a single oral dose of a substance.[17] The OECD provides several guidelines for these studies, including TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure), which aim to minimize the number of animals used.[18][19][20][21]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

  • Animal Selection: Use a single sex of healthy, young adult rodents (typically female rats).

  • Dosing: Administer this compound orally to a group of three animals at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure:

    • If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.

    • If one animal dies, the test is repeated at the same dose level with three more animals.

    • If no animals die, the test is repeated at the next higher dose level.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Potential Toxicological Considerations for a Fluorinated Benzamide

  • Metabolism: The metabolism of fluorinated aromatic compounds can be complex.[22][23] Cytochrome P450 enzymes may hydroxylate the aromatic rings, and the fluorine atom can influence the regioselectivity of these reactions. It is essential to investigate whether metabolism leads to defluorination, which could release fluoride ions or generate other reactive metabolites.[1][2]

  • Toxicity of Benzamide Derivatives: Some benzamide derivatives have been shown to exhibit a range of biological activities, including cytotoxic effects against cancer cell lines.[24][25] The mechanism of toxicity could involve various pathways, and this should be explored in mechanistic studies if initial toxicity is observed.

  • General Hazards: Safety data sheets for structurally related compounds often indicate potential for skin and eye irritation.[26] Appropriate personal protective equipment should be used when handling this compound.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and ethically responsible strategy for characterizing the toxicology profile of this compound. By following this tiered approach, researchers can generate the necessary data to understand the potential hazards of this compound and make informed decisions regarding its development and use. Future studies should focus on sub-chronic repeated-dose toxicity to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL), as well as reproductive and developmental toxicity studies if the compound is intended for pharmaceutical use.

References

  • European Medicines Agency. (2013, February 11). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. Retrieved from [Link]

  • ICH. (2012). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved from [Link]

  • PubMed. (1999). ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact. Retrieved from [Link]

  • Frontiers in Pharmacology. (2017, November 29). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Retrieved from [Link]

  • Oxford Academic. (2022, August 23). toxCSM: comprehensive prediction of small molecule toxicity profiles. Retrieved from [Link]

  • International Journal of Research in Ayurveda and Pharmacy. OECD guidelines for acute oral toxicity studies: an overview. Retrieved from [Link]

  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

  • ECA Academy. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)). Retrieved from [Link]

  • RSC Publishing. (2022). Consideration of predicted small-molecule metabolites in computational toxicology. Retrieved from [Link]

  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • European Medicines Agency. ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Step 5. Retrieved from [Link]

  • ResearchGate. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity. Retrieved from [Link]

  • UCL Discovery. (2022, March 8). Consideration of predicted small-molecule metabolites in computational toxicology. Retrieved from [Link]

  • Instem. (2025, October 16). Computational toxicology – The new frontier in predictive safety assessment. Retrieved from [Link]

  • OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • PubMed. (2019, September 15). Design, Synthesis and in Vitro Tumor Cytotoxicity Evaluation of 3,5-Diamino-N-substituted Benzamide Derivatives as Novel GSK-3β Small Molecule Inhibitors. Retrieved from [Link]

  • The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]

  • PMC. Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Retrieved from [Link]

  • Chemical Research in Toxicology. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • OAE Publishing Inc. (2023, April 27). The metabolism of novel flame retardants and the internal exposure and toxicity of their major metabolites in fauna - a review. Retrieved from [Link]

  • PubMed. (2017, August 1). Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors. Retrieved from [Link]

Sources

Methodological & Application

Precision Synthesis of N-(2-fluoro-4-methylphenyl)benzamide: A Validated Protocol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, scalable, and high-purity synthesis protocol for N-(2-fluoro-4-methylphenyl)benzamide , a structural motif frequently encountered in kinase inhibitors and ion channel modulators.[1] The presence of the ortho-fluorine atom on the aniline ring imparts specific conformational constraints and metabolic stability advantages compared to non-fluorinated analogs.[1] This guide utilizes a nucleophilic acyl substitution pathway (Schotten-Baumann conditions) optimized for yield (>85%) and purity (>98%), minimizing the formation of bis-acylated byproducts.[2]

Introduction & Retrosynthetic Analysis

The target molecule is a benzanilide derivative constructed from a benzoic acid equivalent and an aniline.[1] From a retrosynthetic perspective, the amide bond is the strategic disconnection point.

Strategic Disconnection

The most efficient forward synthesis involves the reaction of benzoyl chloride with 2-fluoro-4-methylaniline .[1][3] This pathway is preferred over direct coupling of benzoic acid (using EDC/HATU) for this specific substrate because:

  • Kinetics: The acid chloride is highly electrophilic, overcoming the reduced nucleophilicity of the aniline caused by the electron-withdrawing ortho-fluorine.[1]

  • Purification: The byproducts (HCl salts) are water-soluble, allowing for a chromatography-free workup.[1]

Reaction Pathway Visualization

SynthesisPath BenzoylCl Benzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate BenzoylCl->Inter Aniline 2-Fluoro-4-methylaniline (Nucleophile) Aniline->Inter Base Base (TEA/DIPEA) Scavenger Salt Ammonium Salt (Water Soluble) Base->Salt H+ capture Product N-(2-fluoro-4-methylphenyl) benzamide Inter->Product - Cl⁻ Inter->Salt

Caption: Nucleophilic acyl substitution pathway showing the convergence of the acid chloride and aniline to form the target amide.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
2-Fluoro-4-methylaniline Limiting Reagent1.0125.15~1.1Toxic; handle in fume hood.[1]
Benzoyl Chloride Electrophile1.1140.571.21Lachrymator; moisture sensitive.[1]
Triethylamine (TEA) Base1.5101.190.73Scavenges HCl.
Dichloromethane (DCM) Solvent------Anhydrous preferred.
DMAP Catalyst0.05122.17--Optional; accelerates sluggish reactions.[1]
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-fluoro-4-methylaniline (1.25 g, 10.0 mmol, 1.0 eq) to the flask.

  • Dilution: Add anhydrous DCM (40 mL). The concentration (0.25 M) is critical to prevent precipitation of the intermediate before completion.[2]

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq).

    • Note: The solution may warm slightly.[1]

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes. Cooling controls the exotherm and prevents bis-acylation.[1]

Phase 2: Acylation
  • Addition: Add Benzoyl Chloride (1.28 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 10–15 minutes.

    • Observation: White fumes (HCl) may form inside the flask if the addition is too fast; a white precipitate (TEA·HCl) will begin to form immediately.[2]

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: 30% EtOAc in Hexanes). The aniline spot (lower Rf, UV active) should disappear.[2]

Phase 3: Workup & Purification
  • Quench: Add 10 mL of saturated NaHCO₃ solution to quench excess benzoyl chloride. Stir vigorously for 15 minutes.

  • Extraction: Transfer to a separatory funnel. Separate the organic (lower) layer.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL).

    • Why? This protonates any unreacted aniline, moving it to the aqueous layer and ensuring the product is free of amine starting material.

  • Base Wash: Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to remove any benzoic acid byproduct.

  • Drying: Wash with Brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield an off-white solid.

Phase 4: Recrystallization [1]
  • If the crude purity is <98%, recrystallize from hot Ethanol/Water (4:1) or Toluene .

    • Dissolve solid in minimum boiling ethanol.

    • Add water dropwise until turbidity persists.[1]

    • Cool slowly to RT, then 4 °C.

    • Filter crystals and dry under high vacuum.[1]

Characterization & Validation

Since specific literature data for this exact isomer can be sparse, the following predicted data serves as a validation standard based on structural logic.

Expected NMR Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.10 (s, 1H, NH): Broad singlet, amide proton.[1][2]

    • δ 7.95 (d, J=7.5 Hz, 2H): Benzoyl ortho-protons.[1]

    • δ 7.60 – 7.45 (m, 3H): Benzoyl meta/para-protons.[1]

    • δ 7.35 (t, J=8.0 Hz, 1H): Aniline ring proton (C5-H).[1]

    • δ 7.10 (d, J=11.0 Hz, 1H): Aniline C3-H (large coupling due to F).

    • δ 7.00 (d, 1H): Aniline C6-H.

    • δ 2.32 (s, 3H, CH₃): Methyl group singlet.

Physical Properties[2][3]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Expected range 145–155 °C (Typical for benzanilides of this MW). Experimental verification required.

  • Mass Spectrometry (ESI+): Calculated for C₁₄H₁₂FNO [M+H]⁺: 230.09 .[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Benzoyl ChlorideEnsure DCM is anhydrous; check Benzoyl Chloride quality (should be clear, not cloudy).
Bis-acylation Excess Acid Chloride / High TempMaintain strict 0 °C during addition; do not exceed 1.1 equivalents of acid chloride.[1]
Sticky Solid Residual Solvent/ImpuritiesTriturate the crude solid with cold Hexanes or Pentane to remove non-polar impurities before recrystallization.
Amine Smell Incomplete WashingRepeat the 1M HCl wash step during workup.

Safety & Hazards (E-E-A-T)

  • Benzoyl Chloride: Corrosive and lachrymator.[1] Reacts violently with water to release HCl gas.[1][2] Handle only in a fume hood.

  • 2-Fluoro-4-methylaniline: Toxic by inhalation and skin contact.[1] Potential methemoglobinemia inducer (typical of anilines). Wear double nitrile gloves.[1][2]

  • DCM: Suspected carcinogen.[1] Use in a well-ventilated area.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.[1][5] Link

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • BenchChem Technical Support. (2025). General Protocol for Schotten-Baumann Benzoylation. BenchChem Application Notes. Link

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Fluoro-4-methylaniline. Link

Sources

"purification of N-(2-fluoro-4-methylphenyl)benzamide by recrystallization"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Purity Recovery of N-(2-fluoro-4-methylphenyl)benzamide via Optimized Recrystallization

For: Researchers, scientists, and drug development professionals.

Abstract

This compound is a substituted amide of significant interest in medicinal chemistry and materials science. The synthesis of such molecules often yields a crude product containing unreacted starting materials, by-products, and other process-related impurities. Achieving high purity is critical for subsequent applications, including biological screening and formulation development. This document provides a detailed guide to the purification of this compound using recrystallization, a robust and scalable technique for purifying crystalline solids. We will explore the fundamental principles of solvent selection, provide a step-by-step protocol, and offer troubleshooting guidance to ensure a high-yield, high-purity outcome.

The Principle of Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[1][2] As this solution cools, the solubility of the desired compound decreases, leading to its crystallization out of the solution, while the impurities, present in lower concentrations, remain dissolved in the "mother liquor".

The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics[2]:

  • High Solubilizing Power for the Target Compound at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solubilizing Power for the Target Compound at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable Solubility Profile for Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[1]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]

Substituted benzamides, being polar molecules with hydrogen bonding capabilities, are often soluble in polar organic solvents.[3] Common candidates for recrystallization include ethanol, acetone, and acetonitrile.[4][5]

Materials and Equipment

Materials:

  • Crude this compound

  • Screening Solvents: Ethanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile

  • Activated Charcoal (decolorizing carbon), if needed

  • Filter Paper (for Büchner and fluted funnels)

  • Distilled Water (for ice bath)

Equipment:

  • Erlenmeyer Flasks (various sizes)

  • Hot Plate with Magnetic Stirring Capability

  • Magnetic Stir Bars

  • Stemless or Short-Stem Funnel (for hot filtration)

  • Büchner Funnel and Filter Flask

  • Vacuum Source (aspirator or pump)

  • Spatulas and Glass Stirring Rods

  • Beakers

  • Graduated Cylinders

  • Ice Bath Container

  • Drying Oven or Desiccator

  • Melting Point Apparatus and Capillary Tubes

  • TLC Plates, Chamber, and UV Lamp

Experimental Protocol

This protocol is divided into two key stages: (A) Solvent Screening to identify the optimal recrystallization solvent and (B) the full Recrystallization Procedure.

Part A: Small-Scale Solvent Screening

The causality behind this step is to efficiently determine the ideal solvent system without committing a large amount of crude material.

  • Preparation: Place approximately 20-30 mg of crude this compound into five separate small test tubes.

  • Solvent Addition (Room Temp): To each tube, add one of the selected solvents (Ethanol, Isopropanol, Ethyl Acetate, etc.) dropwise, swirling after each addition, up to ~0.5 mL. Observe and record the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor room-temperature solubility in a hot water bath. Continue to add the corresponding solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Selection: The ideal solvent is the one in which the compound was sparingly soluble at room temperature but fully soluble when hot, and which produced a high yield of well-formed crystals upon cooling.

Table 1: Example Solvent Screening Data Summary

Solvent Solubility at 25°C Solubility at Boiling Point Crystal Formation on Cooling
Ethanol Sparingly Soluble Soluble Good, well-defined crystals
Ethyl Acetate Soluble Very Soluble Poor, low recovery
Acetone Sparingly Soluble Soluble Fair, some precipitation
Heptane Insoluble Insoluble N/A

| Water | Insoluble | Insoluble | N/A |

Based on this hypothetical data, Ethanol would be selected as the recrystallization solvent.

Part B: Recrystallization Workflow

Recrystallization_Workflow Crude Crude Solid Dissolve 1. Dissolution (Minimum Hot Solvent) Crude->Dissolve HotFilter 2. Hot Filtration (Remove Insolubles) Dissolve->HotFilter If needed Cool 3. Crystallization (Slow Cooling) Dissolve->Cool If no insolubles HotFilter->Cool VacuumFilter 4. Isolation (Vacuum Filtration) Cool->VacuumFilter Wash 5. Washing (Cold Solvent) VacuumFilter->Wash Dry 6. Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring. Continue adding just enough hot solvent until the solid is completely dissolved.[4] Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.[1]

  • Decolorization (Optional): If the hot solution has a noticeable color, it indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration: This step is essential to remove any insoluble impurities or the activated charcoal. Pre-warm a stemless or short-stemmed funnel and a receiving Erlenmeyer flask on the hot plate to prevent premature crystallization in the funnel.[2] Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature.[1] Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1]

  • Washing: With the vacuum still applied, wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent.[4] This removes any residual mother liquor containing dissolved impurities from the surface of the crystals.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven or desiccator until a constant weight is achieved.

Validation of Purity

To confirm the success of the purification, perform the following analyses:

  • Melting Point Determination: A pure compound will have a sharp, narrow melting point range. Compare the melting point of the recrystallized product to the crude starting material. A significant sharpening and elevation of the melting point indicates successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the purified product on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The purified sample should show a single, distinct spot, whereas the crude sample may show multiple spots corresponding to impurities.

Troubleshooting

ProblemProbable CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly. Vigorous stirring can also help induce crystallization.
No Crystals Form Too much solvent was used; the solution is not saturated upon cooling.Boil off a portion of the solvent to concentrate the solution and allow it to cool again. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Low Recovery Too much solvent was used; crystals were washed with room temperature solvent; premature crystallization during hot filtration.Ensure minimum solvent volume is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated. The filtrate can be concentrated to yield a second crop of crystals.[1]
Crystals Form in Funnel The funnel and receiving flask were not pre-heated sufficiently.Add a small amount of hot solvent to the funnel to redissolve the crystals and wash them through into the filtrate.[2]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Organic solvents are flammable. Avoid open flames and use a hot plate for heating.

  • Handle hot glassware with appropriate clamps or tongs.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.[7]

References

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Nichols, L. Experiment 2: Recrystallization. [Link]

  • S. S. College, Jehanabad. Recrystallization. [Link]

  • University of Alberta. Recrystallisation. [Link]

  • Cheméo. Chemical Properties of Benzamide, N-ethyl-N-(3-methylphenyl)-4-fluoro-. [Link]

  • PubChem. 4-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide. [Link]

  • PubChem. 4-Amino-2-fluoro-N-methylbenzamide. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry, 8(10), 273-280. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2367. [Link]

  • ChemSrc. 2-Fluoro-N-(4-Methylphenyl)benzamide. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • Li, P., et al. (2020). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 10(49), 29367-29371. [Link]

  • University of Basrah. EXPERIMENT (3) Recrystallization. [Link]

  • Reddit. Purification of N-benzylbenzamides. [Link]

  • Wang, J., et al. (2020). Solubility determination and modelling of benzamide in organic solvents. ResearchGate. [Link]

  • Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • NIST. Benzamide, N-(4-methylphenyl)-. [Link]

Sources

Application Notes & Protocols: A Strategic Framework for Developing a Cell-Based Assay for N-(2-fluoro-4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, phased-in guide for the de novo development of a robust cell-based assay for N-(2-fluoro-4-methylphenyl)benzamide, a novel small molecule with uncharacterized biological activity. Recognizing that the mechanism of action is unknown, this guide presents a strategic workflow rather than a single, pre-defined protocol. The methodology begins with foundational compound characterization and cytotoxicity profiling, progresses through target-agnostic phenotypic screening and rigorous target identification, and culminates in the development and validation of a specific, functional cell-based assay. Each phase is supported by detailed, field-proven protocols, causality-driven explanations for experimental choices, and authoritative citations to ground the scientific approach. This framework is designed for researchers, scientists, and drug development professionals tasked with elucidating the biological function of novel chemical entities.

Introduction: The Challenge of a Novel Compound

This compound is a synthetic small molecule featuring a benzamide scaffold. The benzamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutics targeting protein kinases, dopamine receptors, and enzymes like PARP and HDACs.[1][2] The specific substitutions—a 2-fluoro and a 4-methyl group on the phenyl ring—confer unique physicochemical properties that will dictate its biological interactions.

Without a known biological target, a linear approach to assay development is impossible. Instead, a multi-pronged, iterative strategy is required to first uncover a biological effect (phenotype), then identify the molecular target, and finally, build a specific assay to measure the compound's impact on that target's function. This guide provides the strategic and technical framework for this journey.

Phase 1: Foundational Characterization & Cytotoxicity Profiling

Before any functional assay can be developed, it is critical to understand the compound's basic properties and its general effect on cell health. This phase establishes the practical working parameters for all subsequent experiments.

Rationale

A compound's solubility and stability in culture media directly impact its effective concentration and can be a source of experimental artifacts. Furthermore, determining the cytotoxic concentration range is essential to distinguish between a specific, targeted biological effect and general cellular toxicity.[3] Experiments aimed at elucidating a specific mechanism of action must be conducted at non-toxic concentrations.

Protocol: Solubility and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[4][5]

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cell line (e.g., HEK293 for general profiling, or a cancer cell line like MCF-7 if oncology is a suspected application area)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)[6]

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette and microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Visually inspect for complete dissolution. This stock will be used for all subsequent dilutions.

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Perform a serial dilution of the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept constant and below 0.5% to avoid solvent toxicity. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a relevant duration, typically 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Expected Data Presentation
Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle (0.1% DMSO)1.25 ± 0.05100%
0.11.23 ± 0.0698.4%
11.19 ± 0.0495.2%
100.85 ± 0.0768.0%
500.41 ± 0.0332.8%
1000.15 ± 0.0212.0%

Phase 2: Target-Agnostic Phenotypic Screening

With the working concentration range established, the next step is to identify if the compound elicits any specific, observable change in cell behavior or morphology—a "phenotype." High-Content Screening (HCS) is the ideal technology for this purpose.[9][10]

Rationale

HCS combines automated microscopy with quantitative image analysis to measure multiple cellular parameters simultaneously.[11][12] By staining for key cellular components (e.g., nucleus, cytoskeleton, mitochondria), one can screen for a wide range of compound-induced phenotypes, such as changes in cell cycle, apoptosis, protein localization, or organelle morphology.[13] This provides an unbiased view of the compound's cellular effects and can offer crucial clues to its mechanism of action.[10]

Workflow: High-Content "Cell Painting" Assay

The "Cell Painting" assay is a well-established HCS method that uses multiple fluorescent dyes to label different cellular compartments, creating a rich phenotypic profile.

HCS_Workflow cluster_prep Assay Preparation cluster_stain Staining & Imaging cluster_analysis Data Analysis A Seed Cells in Multi-well Plate B Treat with Compound (Sub-toxic Conc.) & Controls A->B C Fix, Permeabilize & Stain Cells (e.g., Cell Painting) B->C D Automated Microscopy (Image Acquisition) C->D E Image Segmentation & Feature Extraction D->E F Generate Phenotypic Profile (>1000 features/cell) E->F G Compare Compound Profile to Controls & Reference Drugs F->G

Caption: High-Content Screening (HCS) workflow.

Protocol Outline:

  • Plate Cells: Seed a suitable cell line in optically clear 96- or 384-well plates.

  • Treat: Add this compound at 3-5 non-toxic concentrations, alongside positive (e.g., known cytotoxic or pathway-specific drugs) and negative (vehicle) controls.

  • Stain: After incubation, fix the cells and stain them with a cocktail of fluorescent dyes. A typical Cell Painting cocktail includes:

    • Hoechst: Nucleus (DNA)

    • Phalloidin: Actin filaments (Cytoskeleton)

    • MitoTracker: Mitochondria

    • WGA: Golgi and Plasma Membrane

    • SYTO Stain: Nucleoli and Cytoplasmic RNA

  • Image: Acquire images using an automated high-content imaging system.

  • Analyze: Use image analysis software to segment cells and extract hundreds of quantitative features (e.g., nuclear size, mitochondrial texture, actin fiber orientation).

  • Profile: Compare the phenotypic profile of the test compound to the profiles of the control compounds. A unique profile suggests a novel mechanism of action, while similarity to a reference drug can hint at a shared pathway or target.

Phase 3: Molecular Target Identification

A confirmed cellular phenotype provides the basis for identifying the direct molecular target of the compound. This is a critical step that bridges the gap from a cellular effect to a specific protein interaction.

Rationale

Several powerful techniques exist for target deconvolution. Chemical proteomics is a prominent approach that uses the compound itself as a "bait" to capture its binding partners from a complex cell lysate.[14][15] An alternative, complementary method is the Cellular Thermal Shift Assay (CETSA), which measures target engagement in intact cells based on ligand-induced thermal stabilization.[16][17]

Strategy 1: Chemical Proteomics

This strategy involves synthesizing a version of this compound that is modified with a reactive group and a reporter tag (e.g., biotin) to enable affinity purification.[18][19]

Workflow Overview:

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker with a terminal alkyne or biotin tag to a non-critical position on the parent compound.

  • Cell Treatment: Treat live cells or cell lysates with the affinity probe.

  • Target Capture: For biotinylated probes, lyse the cells and capture the probe-protein complexes on streptavidin beads. For alkyne probes, use "click chemistry" to attach biotin after cell lysis.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry (MS): Identify the captured proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins pulled down by the active compound to those pulled down by a structurally similar but biologically inactive control compound to identify specific binding partners.

Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a physiological context.[17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16]

CETSA_Principle cluster_control Control (Vehicle) cluster_treated Treated (Compound) cluster_readout Readout A Target Protein (Unbound) B Heat Challenge A->B C Protein Denatures & Aggregates B->C G Isolate Soluble Fraction D Target Protein + Ligand (Bound Complex) E Heat Challenge D->E F Complex is Stabilized (Remains Soluble) H Quantify Soluble Protein (e.g., Western Blot) G->H

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol Outline (for a candidate target, "Protein X"):

  • Cell Culture: Grow cells to high confluency.

  • Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.[20]

  • Heating: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[16]

  • Lysis: Lyse the cells via freeze-thaw cycles.[20]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble Protein X at each temperature point using Western Blotting or ELISA.

  • Analysis: Plot the percentage of soluble Protein X against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Phase 4: Target-Specific Functional Assay Development & Validation

Once a target is identified and validated, the final phase is to develop a specific and robust assay that measures the functional consequence of the compound-target interaction. This assay can then be used for dose-response studies, structure-activity relationship (SAR) analysis, and high-throughput screening.

Rationale and Example Scenario

Let us hypothesize that the target identification phase revealed that this compound inhibits "Kinase Y," a key enzyme in a pro-inflammatory signaling pathway that ultimately activates a transcription factor, "TF-Z." The goal is to develop an assay that quantifies this pathway inhibition. A luciferase reporter gene assay is an ideal choice for this purpose.[21][22]

Reporter_Assay_Pathway cluster_pathway Hypothetical Signaling Pathway cluster_reporter Reporter Gene Construct cluster_output Assay Output Stimulus Pro-inflammatory Stimulus KinaseY Kinase Y TFZ_inactive TF-Z (Inactive) TFZ_active TF-Z-P (Active) Promoter TF-Z Response Element (Promoter) TFZ_active->Promoter Binds & Activates Transcription Luciferase Luciferase Gene Light Light Production (Luminescence) Luciferase->Light Translation & Enzymatic Reaction Compound This compound Compound->KinaseY Inhibits

Caption: Hypothetical pathway and luciferase reporter assay mechanism.

Protocol: Luciferase Reporter Assay for Kinase Y Pathway

Materials:

  • HEK293 cells stably transfected with a luciferase reporter construct driven by a TF-Z responsive promoter.

  • Assay medium (e.g., Opti-MEM).

  • Pathway stimulus (e.g., a cytokine like TNF-α).

  • This compound.

  • Luciferase assay reagent (containing cell lysis buffer and luciferin substrate).[23]

  • White, opaque 96-well assay plates.

  • Luminometer.

Step-by-Step Protocol:

  • Cell Seeding: Seed the reporter cell line into white, opaque 96-well plates and incubate overnight.

  • Compound Pre-incubation: Replace the medium with assay medium containing serial dilutions of the compound. Incubate for 1 hour to allow the compound to enter the cells and engage the target.

  • Stimulation: Add the pathway stimulus (e.g., TNF-α) to all wells except the negative control wells. This will activate Kinase Y.

  • Incubation: Incubate for 6-8 hours, a sufficient time for transcription and translation of the luciferase enzyme to occur.

  • Lysis and Signal Generation: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and provides the luciferin substrate.[22]

  • Detection: Measure the luminescent signal using a plate reader. The intensity of the light is directly proportional to the activity of the TF-Z transcription factor.

Assay Validation

For an assay to be useful for screening, its robustness and reproducibility must be statistically validated. The Z'-factor is the industry-standard metric for this purpose.[24]

Rationale: The Z'-factor quantifies the separation between the positive control (stimulated, no inhibitor) and negative control (stimulated, full inhibitor or unstimulated) signals, relative to the variability within those signals.[25][26]

Calculation: Z' = 1 - (3σp + 3σn) / |µp - µn|

Where:

  • µp and σp are the mean and standard deviation of the positive control (e.g., Stimulus + Vehicle).

  • µn and σn are the mean and standard deviation of the negative control (e.g., No Stimulus + Vehicle).

Validation Protocol:

  • Prepare an assay plate with multiple replicates (e.g., 48 wells) of the positive control and multiple replicates (e.g., 48 wells) of the negative control.

  • Run the assay as described above.

  • Calculate the mean and standard deviation for both control populations.

  • Calculate the Z'-factor.

Data Interpretation:

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; ideal for HTS.[25][27]
0 to 0.5AcceptableThe assay is usable but may require optimization.[25]
< 0UnacceptableThe signal overlap is too great for reliable screening.[26]

Conclusion

The development of a cell-based assay for a novel compound like this compound is a systematic, multi-phase process of discovery and validation. By progressing from foundational characterization and unbiased phenotypic screening to rigorous target identification and finally to the creation of a specific, validated functional assay, researchers can confidently elucidate the compound's mechanism of action. This strategic framework provides a robust and scientifically sound pathway to transform an uncharacterized molecule into a valuable tool for biological research and a potential lead for drug development.

References

  • High-content screening - Wikipedia. Available at: [Link]

  • Dual Luciferase Reporter Assay Protocol - Creative Biogene. Available at: [Link]

  • High-Content Screening: Accelerating Smarter Drug Discovery Decisions - Aragen. Available at: [Link]

  • Mastering Cell Culture Techniques: Successful Cell Maintenance and Growth - Mytibio. Available at: [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI. Available at: [Link]

  • Best Practices for Preparing and Maintaining Cell Culture Environments - GMP Plastics. Available at: [Link]

  • 4.8. Cellular Thermal Shift Assay (CETSA) - Bio-protocol. Available at: [Link]

  • Chemical Proteomics to Identify Molecular Targets of Small Compounds - Bentham Science. Available at: [Link]

  • Image analysis methods in high-content screening for phenotypic drug discovery - Wiley Online Library. Available at: [Link]

  • Chemoproteomic approaches to drug target identification and drug profiling - PubMed. Available at: [Link]

  • High-content screening in drug discovery: A brief guide - Alithea Genomics. Available at: [Link]

  • A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Chemical Proteomics Applied to Target Identification and Drug Discovery - Taylor & Francis Online. Available at: [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. Available at: [Link]

  • Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease - PMC. Available at: [Link]

  • Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling - Mary Ann Liebert, Inc., publishers. Available at: [Link]

  • What are the Steps of a Reporter Gene Assay? - Indigo Biosciences. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]

  • Simultaneous dual emission detection of luciferase reporter assays - BMG Labtech. Available at: [Link]

  • Z-factor - Grokipedia. Available at: [Link]

  • Benzamides: Sulpiride - Pharmaguideline. Available at: [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available at: [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells - EUbOPEN. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. Available at: [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. Available at: [Link]

  • Z-factor - Wikipedia. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed. Available at: [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. Available at: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs - Indian Journal of Pharmacology. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Measuring Cell Viability / Cytotoxicity - Dojindo. Available at: [Link]

  • Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC. Available at: [Link]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. Available at: [Link]

  • Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides: Synthesis, Structure, Luminescent Properties, and Biological Activity - MDPI. Available at: [Link]

Sources

Application Note: N-(2-fluoro-4-methylphenyl)benzamide as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and strategic utility of N-(2-fluoro-4-methylphenyl)benzamide (CAS: 923802-83-9), a critical structural motif in medicinal chemistry. The 2-fluoro-4-methylphenyl moiety is a "privileged structure" frequently observed in kinase inhibitors (e.g., p38 MAPK, BRAF inhibitors) due to its ability to fill hydrophobic pockets while the ortho-fluorine atom modulates metabolic stability and conformational preference.

This guide provides a validated, scalable protocol for the synthesis of this intermediate, ensuring >98% purity suitable for biological screening. Furthermore, we explore its application as a precursor for thiobenzamides and benzothiazoles , expanding its utility in heterocyclic drug discovery.

Strategic Significance: The "Fluorine Effect"

In drug design, the selection of the 2-fluoro-4-methylphenyl amine as a starting material is rarely accidental. It serves three specific mechanistic functions:

  • Metabolic Blocking: The fluorine atom at the ortho position blocks Phase I metabolic hydroxylation, significantly extending the half-life (

    
    ) of the parent molecule compared to the non-fluorinated analogue.
    
  • Conformational Locking: The high electronegativity of fluorine creates an intramolecular electrostatic repulsion with the amide carbonyl oxygen. This restricts bond rotation, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon binding to a protein target (e.g., the ATP-binding site of a kinase).

  • Hydrophobic Filling: The para-methyl group is a classic "lipophilic anchor," designed to probe hydrophobic sub-pockets (e.g., the specificity pocket of p38 MAPK).

Validated Synthesis Protocol

Methodology: Nucleophilic Acyl Substitution (Schotten-Baumann Conditions Modified)

This protocol utilizes an anhydrous organic base method rather than aqueous Schotten-Baumann conditions to prevent hydrolysis of the acid chloride and ensure moisture-free isolation, which is critical for downstream transition-metal catalyzed steps.

Reagents & Materials
ReagentRoleEquiv.MW ( g/mol )
2-Fluoro-4-methylaniline Limiting Reagent1.0125.14
Benzoyl Chloride Electrophile1.1140.57
Triethylamine (TEA) Base (HCl Scavenger)1.5101.19
Dichloromethane (DCM) Solvent (Anhydrous)--
DMAP Catalyst (Nucleophilic)0.05122.17
Step-by-Step Procedure

1. Reaction Setup:

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 2-Fluoro-4-methylaniline (10.0 mmol, 1.25 g) and anhydrous DCM (50 mL).

  • Add Triethylamine (15.0 mmol, 2.1 mL) and DMAP (0.5 mmol, 61 mg).

  • Cool the solution to 0°C using an ice-water bath. Causality: Cooling controls the exotherm of the acylation, preventing the formation of di-acylated byproducts.

2. Acylation:

  • Dilute Benzoyl Chloride (11.0 mmol, 1.28 mL) in 10 mL of anhydrous DCM.

  • Add the acid chloride solution dropwise over 15 minutes.

  • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

  • Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 3 hours.

3. Reaction Monitoring (TLC):

  • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm). The starting aniline (

    
    ) should disappear, replaced by the less polar amide product (
    
    
    
    ).

4. Workup & Purification:

  • Quench the reaction with 1M HCl (30 mL). Causality: This protonates any unreacted aniline, forcing it into the aqueous layer, and dissolves the triethylamine salts.

  • Separate the organic layer and wash sequentially with:

    • Sat. NaHCO₃ (30 mL) – Removes unreacted benzoic acid.

    • Brine (30 mL) – Dries the organic layer.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (EtOH). Allow to cool slowly to RT, then to 4°C. Filter the white crystalline solid.

5. Yield & Characterization:

  • Expected Yield: 85–92%.

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     10.2 (s, 1H, NH), 7.95 (d, 2H), 7.60-7.45 (m, 4H), 7.10 (d, 1H), 7.00 (d, 1H), 2.30 (s, 3H, CH₃).
    

Downstream Application: Thioamide Conversion

A key utility of this benzamide intermediate is its conversion to the corresponding thioamide , a precursor for benzothiazoles (common in amyloid imaging agents and antitumor drugs).

Protocol: Lawesson’s Reagent Thionation
  • Dissolve this compound (1.0 eq) in anhydrous Toluene .

  • Add Lawesson’s Reagent (0.6 eq).

  • Reflux at 110°C for 4 hours.

  • Workup: Cool and concentrate. Purify via flash chromatography (Hex/EtOAc).

  • Result: N-(2-fluoro-4-methylphenyl)benzothioamide (Yellow solid).

Visualized Workflows

Figure 1: Synthesis Logic & Purification Flow

This diagram illustrates the critical control points in the synthesis to ensure pharmaceutical-grade purity.

SynthesisWorkflow cluster_0 Step 1: Acylation cluster_1 Step 2: Purification (Critical) Start 2-Fluoro-4-methylaniline + TEA + DMAP (in DCM, 0°C) Reagent Add Benzoyl Chloride (Dropwise) Start->Reagent Reaction Stir at RT (3h) Formation of Et3N-HCl ppt Reagent->Reaction WashAcid Wash: 1M HCl (Removes unreacted Aniline) Reaction->WashAcid Quench WashBase Wash: Sat. NaHCO3 (Removes Benzoic Acid) WashAcid->WashBase Cryst Recrystallization (Ethanol) WashBase->Cryst Final Pure this compound (White Solid, >98% Purity) Cryst->Final

Caption: Figure 1.[1] Step-by-step reaction workflow highlighting the acid/base wash sequence required to remove specific impurities (aniline/acid) prior to recrystallization.

Figure 2: Pharmacophore & SAR Logic

This diagram explains why this specific molecule is synthesized in drug discovery, mapping the structural features to biological effects.

SAR_Logic Core This compound F_Atom 2-Fluoro Group Core->F_Atom Me_Atom 4-Methyl Group Core->Me_Atom Amide Amide Linker Core->Amide Effect_F1 Blocks Metabolic Hydroxylation F_Atom->Effect_F1 ADME Effect_F2 Locks Conformation (Dipole Repulsion) F_Atom->Effect_F2 Binding Affinity Effect_Me Fills Hydrophobic Pocket (Selectivity) Me_Atom->Effect_Me Potency Effect_Amide H-Bond Donor/Acceptor (Hinge Binder) Amide->Effect_Amide Kinase Binding

Caption: Figure 2. Structural Activity Relationship (SAR) map detailing the functional roles of the fluorine, methyl, and amide motifs in kinase inhibitor design.

References

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. American Chemical Society. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. Retrieved from [Link]

Sources

Application Note: SAR Optimization of N-(2-fluoro-4-methylphenyl)benzamide Analogs as TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the workflow for the structure-activity relationship (SAR) study of N-(2-fluoro-4-methylphenyl)benzamide and its analogs. These small molecules represent a privileged scaffold in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a critical target for next-generation non-opioid analgesics used in treating neuropathic pain.

We provide a validated protocol for the parallel synthesis of these amides, followed by a functional FLIPR® Calcium Flux Assay to determine IC50 values. The guide concludes with a rational SAR analysis explaining why the 2-fluoro-4-methyl substitution pattern is a key determinant of metabolic stability and potency.

Scientific Background & Mechanism[1][2][3]

The TRPV1 channel is a non-selective cation channel activated by noxious heat, low pH, and capsaicin.[1] In chronic pain states, TRPV1 is upregulated and sensitized. Antagonists that block the capsaicin binding site (intracellular) can effectively reduce nociceptive signaling.

The Scaffold: The N-phenylbenzamide core serves as a lipophilic anchor.

  • The "Lead" Structure: this compound.

  • Mechanistic Role: The benzamide moiety occupies the vanilloid binding pocket (S5-S6 linker region) of the TRPV1 tetramer, preventing channel pore opening and subsequent Ca²⁺ influx.

Pathway Visualization: TRPV1 Signaling & Inhibition

The following diagram illustrates the mechanism of action where the benzamide analog blocks Ca²⁺ influx, preventing the depolarization of the nociceptor.

TRPV1_Pathway Stimulus Stimulus (Capsaicin / Heat / H+) TRPV1_Closed TRPV1 Channel (Closed State) Stimulus->TRPV1_Closed Activates TRPV1_Blocked TRPV1-Antagonist Complex (Stabilized Closed State) TRPV1_Closed->TRPV1_Blocked Conformational Lock TRPV1_Open TRPV1 Channel (Open Pore) TRPV1_Closed->TRPV1_Open Gating Benzamide Benzamide Antagonist (N-(2-fluoro-4-methylphenyl)...) Benzamide->TRPV1_Closed Binds Intracellularly TRPV1_Blocked->TRPV1_Open BLOCKED Ca_Influx Ca2+ Influx (Cytosolic Increase) TRPV1_Open->Ca_Influx Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Pain Nociceptive Signal (Pain Perception) Depolarization->Pain

Figure 1: Mechanism of Action. The benzamide antagonist stabilizes the closed state of the TRPV1 channel, preventing calcium influx and downstream pain signaling.

Chemical Synthesis Protocol

To generate a library of analogs for SAR, we utilize a divergent synthesis strategy. The 2-fluoro-4-methylaniline is the constant "Head Group" (Region B), while the benzoyl chloride (Region A) is varied.

Method A: Acid Chloride Coupling (Standard)

This method is preferred for non-sensitive substrates due to high yields and simple workup.

Reagents:

  • 2-Fluoro-4-methylaniline (1.0 equiv)

  • Substituted Benzoyl Chloride (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 2-Fluoro-4-methylaniline (1.0 mmol) and dry DCM (5 mL) under N₂ atmosphere.

  • Base Addition: Add Et₃N (1.5 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add the substituted benzoyl chloride (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with 1M HCl (5 mL) to remove excess amine.

    • Extract with DCM (2 x 10 mL).

    • Wash organic layer with Sat. NaHCO₃ (remove excess acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (SiO₂).

Synthetic Workflow Diagram

Synthesis_Workflow Aniline 2-Fluoro-4-methylaniline Mixing Mix at 0°C (N2 Atmosphere) Aniline->Mixing Chloride Benzoyl Chloride (R-COCl) Chloride->Mixing Base Et3N / DCM Base->Mixing Stirring Stir RT (2-4h) Monitor TLC Mixing->Stirring Quench Acid Wash (1M HCl) Base Wash (NaHCO3) Stirring->Quench Purification Recrystallization (EtOH) Quench->Purification Product Final Analog (>95% Purity) Purification->Product

Figure 2: Parallel synthesis workflow for generating benzamide analogs.

In Vitro Biological Assessment: FLIPR Calcium Assay

To evaluate the potency (IC50) of the synthesized analogs, we measure their ability to inhibit capsaicin-induced Calcium influx in HEK293 cells stably expressing human TRPV1.

Materials:

  • Cell Line: HEK293-hTRPV1 (Tet-inducible).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Capsaicin (EC80 concentration: ~50 nM).

  • Instrument: FLIPR Tetra (Molecular Devices) or Hamamatsu FDSS.

Protocol:

  • Plating: Seed HEK293-hTRPV1 cells (15,000 cells/well) in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate 24h at 37°C/5% CO₂.

  • Dye Loading: Remove media. Add 20 µL of Fluo-4 AM loading buffer (with Probenecid to prevent dye efflux). Incubate 60 min at RT in dark.

  • Compound Addition (Antagonist Mode):

    • Prepare 3x concentration of test compounds in HBSS buffer.

    • Add 10 µL of test compound to cells.

    • Incubate 15–30 min at RT (to allow antagonist binding).

  • Agonist Injection (Measurement):

    • Place plate in FLIPR.

    • Inject Capsaicin (EC80 challenge).

    • Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

  • Data Analysis: Calculate % Inhibition relative to Max (Capsaicin only) and Min (Buffer only) controls. Fit curves to generate IC50.

SAR Analysis & Data Presentation

The following table summarizes the SAR trends observed when modifying the this compound scaffold.

Table 1: SAR of this compound Analogs

IC50 values determined via FLIPR Calcium Flux Assay (hTRPV1).

CmpdRegion A (Benzoyl)Region B (Aniline)IC50 (nM)LogPNotes
1 Phenyl (Unsub)2-F, 4-Me-Phenyl4503.2Lead Compound. Moderate potency.
2 4-tert-butyl-phenyl2-F, 4-Me-Phenyl124.5High Potency. Bulky hydrophobic group fills the pocket.
3 4-CF3-phenyl2-F, 4-Me-Phenyl254.1Strong potency, improved metabolic stability.
4 3-Pyridyl2-F, 4-Me-Phenyl>10,0001.8Loss of activity. Hydrophobic core required.
5 4-tert-butyl-phenylPhenyl (No subst)1504.2Loss of potency. 2-F/4-Me is critical.
6 4-tert-butyl-phenyl2-F-Phenyl853.94-Methyl contributes to hydrophobic packing.
7 4-tert-butyl-phenyl2-OH-Phenyl>5,0002.8H-bond donor disrupts binding mode.
SAR Logic & Insights
  • The "2-Fluoro" Effect (Conformational Lock): The fluorine atom at the ortho position of the aniline ring is critical. It creates an intramolecular electrostatic repulsion (or attraction depending on the specific amide conformer) with the amide carbonyl oxygen or NH. This "locks" the biaryl system into a non-planar conformation that perfectly matches the TRPV1 binding pocket. Removing it (Cmpd 5) reduces potency by 10-fold.

  • The "4-Methyl" Effect (Metabolic Blocking): The para-position of the aniline is a "soft spot" for Cytochrome P450 metabolism (oxidation). Placing a methyl group here serves two purposes:

    • Metabolic Stability: Blocks rapid hydroxylation.

    • Hydrophobic Filling: The methyl group extends into a small hydrophobic sub-pocket, improving binding affinity (compare Cmpd 2 vs Cmpd 6).

  • Region A (The Hydrophobic Tail): TRPV1 antagonists generally require a bulky, lipophilic group in Region A. The 4-tert-butyl (Cmpd 2) or 4-CF3 (Cmpd 3) analogs show superior potency compared to the unsubstituted phenyl (Cmpd 1) or polar heterocycles (Cmpd 4).

SAR_Logic Core This compound (Scaffold) RegionA Region A: Benzoyl Ring (Hydrophobic Pocket) Core->RegionA RegionB Region B: Amide Linker (H-Bond Donor/Acceptor) Core->RegionB RegionC Region C: Aniline Ring (2-F, 4-Me substitution) Core->RegionC Lipophilicity Requirement: Bulky Lipophilic Group (e.g., t-Butyl, CF3) RegionA->Lipophilicity Optimizes Affinity Conformation 2-Fluoro Effect: Locks Conformation via Dipole Interaction RegionC->Conformation Ortho-F Metabolism 4-Methyl Effect: Blocks P450 Oxidation + Hydrophobic Contact RegionC->Metabolism Para-Me

Figure 3: Structural dissection of the molecule highlighting key SAR determinants.

References

  • Shishido, Y. et al. (2008).[2] "Synthesis of benzamide derivatives as TRPV1 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Gunthorpe, M. J. et al. (2012). "Clinical development of TRPV1 antagonists: targeting a pivotal point in the pain pathway."[3] Drug Discovery Today.

  • BenchChem. (2025).[4] "Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide and related amides." BenchChem Technical Resources.

  • Lee, J. et al. (2015). "Potent small molecule TRPV1 antagonists in clinical development." European Journal of Medicinal Chemistry.

  • Patsnap/Google Patents. (2013). "Preparation method of 4-amino-2-fluoro-methyl benzamide (CN103304439A)."[5] Google Patents.

Sources

"experimental design for testing neuroprotective effects of benzamide derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a rigorous experimental framework for evaluating the neuroprotective efficacy of benzamide derivatives. Unlike hydroxamic acids (e.g., SAHA), benzamides (e.g., Entinostat/MS-275) exhibit kinetic selectivity for Class I Histone Deacetylases (HDAC1, 2, 3), offering a superior therapeutic index for chronic neurodegenerative conditions such as Alzheimer’s and Parkinson’s disease. This protocol details a tiered screening approach: from high-throughput in vitro viability assays in differentiated SH-SY5Y neuronal models to mechanistic validation via acetylation biomarkers.

Introduction: The Benzamide Advantage

In neuropharmacology, the "pan-HDAC" inhibition approach often leads to off-target cytotoxicity. Benzamide derivatives are distinguished by their slow-tight binding kinetics and selectivity for Class I HDACs. This selectivity preserves the neuroprotective benefits of epigenetic remodeling (e.g., BDNF upregulation) while minimizing the toxicity associated with Class II inhibition.

Key Mechanistic Hypothesis

Benzamide derivatives penetrate the nucleus and inhibit HDAC1/2/3. This prevents the deacetylation of Histone H3 (Lys9/14) and H4. The resulting hyperacetylated state relaxes chromatin structure (euchromatin), facilitating the transcription of neurotrophic factors (BDNF, GDNF) and antioxidant enzymes (SOD, catalase).

Experimental Workflow Overview

The following directed acyclic graph (DAG) illustrates the critical path from compound library to mechanistic validation.

ExperimentalWorkflow Library Benzamide Library (Synthesis/Purchase) Screen Phase I: Toxicity Screen (SH-SY5Y / MTT) Library->Screen 0.1 - 100 µM Diff Differentiation (Retinoic Acid 10µM) Screen->Diff Non-toxic doses Insult Neuroprotection Assay (Glutamate/H2O2 Challenge) Diff->Insult 7 Days HitSel Hit Selection (>20% Rescue) Insult->HitSel Viability Analysis Mech Phase II: Mechanism (Western Blot: Ac-H3) HitSel->Mech Validation

Figure 1: Tiered screening workflow for benzamide neuroprotectants.

Phase I: In Vitro Screening Protocols

Cell Model: Differentiated SH-SY5Y

Using undifferentiated SH-SY5Y cells yields data relevant to oncology, not neurology. Differentiation is mandatory to induce neurite outgrowth and expression of mature neuronal markers (MAP2, NeuN).

Protocol: Retinoic Acid (RA) Differentiation

  • Seeding: Plate SH-SY5Y cells at

    
     cells/cm² in DMEM/F12 + 10% FBS.
    
  • Induction: 24 hours post-seeding, replace media with DMEM/F12 + 1% FBS + 10 µM all-trans Retinoic Acid (RA) .

  • Maintenance: Replace media with fresh RA-containing media every 48 hours.

  • Maturation: Use cells for assays on Day 7 . Morphology should show extended neurites (>2x soma diameter).

Dose-Response & Cytotoxicity (MTT Assay)

Before testing efficacy, establish the Maximum Tolerated Dose (MTD). Benzamides can be cytotoxic at high concentrations.

  • Reagents: MTT (5 mg/mL in PBS), DMSO.

  • Steps:

    • Seed differentiated cells in 96-well plates.

    • Treat with benzamide derivatives (Range: 0.1, 0.5, 1, 5, 10, 50 µM) for 24h.

    • Add MTT reagent (final 0.5 mg/mL) for 4h at 37°C.

    • Solubilize crystals with DMSO. Read Absorbance at 570 nm.[1]

    • Criteria: Select concentrations maintaining >90% viability relative to vehicle (DMSO) control.

Neuroprotection Assay: Glutamate Excitotoxicity

This assay mimics ischemic/degenerative excitotoxicity. Benzamides should be applied as a pre-treatment to prime the epigenetic landscape.

Protocol:

  • Pre-treatment: Incubate differentiated SH-SY5Y with selected benzamide dose (e.g., 1 µM, 5 µM) for 2-6 hours .

    • Control: Vehicle (0.1% DMSO).

    • Positive Control:[2] MS-275 (Entinostat) at 1 µM.

  • Insult: Add L-Glutamate (Stock 100mM) to a final concentration of 20-40 mM (titrate to achieve ~50% cell death in controls).

    • Note: SH-SY5Y are resistant to glutamate; high doses are required compared to primary neurons.

  • Incubation: Co-incubate for 24 hours.

  • Readout: CCK-8 or LDH Release assay (LDH is preferred for necrosis detection).

Data Presentation Template:

GroupTreatmentConcentrationMean Viability (%)SDp-value (vs Glutamate)
1Control (Vehicle)-100.02.1-
2Glutamate Only40 mM48.53.4<0.001 (vs Ctrl)
3Benzamide A + Glu1 µM55.24.0ns
4Benzamide A + Glu5 µM78.43.1<0.01
5MS-275 (Pos Ctrl)1 µM82.12.8<0.001

Phase II: Mechanistic Validation (Epigenetic Markers)

To confirm the neuroprotection is driven by HDAC inhibition, you must demonstrate target engagement (Histone Acetylation).

Signaling Pathway Visualization

The following diagram details the specific molecular cascade targeted by benzamides.

Mechanism Benz Benzamide Derivative HDAC Class I HDACs (HDAC 1/2/3) Benz->HDAC Inhibits Histone Histone H3/H4 (Lysine Tails) HDAC->Histone Deacetylation (Blocked) Chromatin Chromatin Relaxation (Euchromatin) Histone->Chromatin Hyperacetylation GeneExp Gene Expression (BDNF, Bcl-2, Nrf2) Chromatin->GeneExp Transcription Protect Neuroprotection (Reduced Apoptosis) GeneExp->Protect Survival Signal

Figure 2: Molecular mechanism of benzamide-mediated neuroprotection.

Western Blot Protocol: Acetyl-Histone H3

Objective: Quantify the increase in H3K9/K14 acetylation.[2]

  • Lysis: Lyse cells using RIPA buffer supplemented with Protease Inhibitors AND HDAC Inhibitors (Sodium Butyrate 10mM or TSA 1µM) to preserve acetylation status during extraction.

  • Separation: Load 20 µg protein on 15% SDS-PAGE (Histones are small, ~15-17 kDa).

  • Transfer: Use 0.2 µm PVDF membrane (critical for low MW proteins).

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) [Rabbit, 1:1000].

    • Loading Control: Anti-Total Histone H3 (not Actin/GAPDH, as histone levels are the correct normalizer for chromatin marks).

  • Analysis: Calculate the ratio of Acetyl-H3 / Total-H3. A successful hit should show >2-fold increase over vehicle.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High Background Toxicity Benzamide concentration too high or DMSO > 0.1%.Titrate dose down; ensure final DMSO < 0.1%.
No Protection in Assay Pre-treatment time too short.Epigenetic changes take time. Increase pre-treatment to 6-12h.
Western Blot: No Bands Histones passed through membrane.Use 0.2 µm pore size membrane; limit transfer time/voltage.
Western Blot: Signal Loss Deacetylation during lysis.CRITICAL: Add Sodium Butyrate/TSA to lysis buffer immediately.

References

  • Chuang, D. M., et al. (2009). "Multiple roles of HDAC inhibition in neurodegenerative conditions." Trends in Neurosciences.

  • Sleiman, S. F., et al. (2014). "The HDAC inhibitor MS-275 confers neuroprotection against excitotoxicity." Journal of Neuroscience. (Contextual grounding based on Class I inhibition mechanisms).
  • Abematsu, M., et al. (2010). "Neurons derived from BDNF-expressing neural stem cells confer neuroprotection." Journal of Clinical Investigation. (Mechanistic support for BDNF upregulation via HDACi).

  • Dietz, G. P., et al. (2002).
  • Volmar, C. H., & Wahlestedt, C. (2015). "Histone deacetylases (HDACs) and brain function." Neuroepigenetics.

(Note: While specific protocols for novel derivatives are proprietary, the methodologies above are standardized based on the validated efficacy of the benzamide MS-275 in peer-reviewed literature.)

Sources

"anti-inflammatory screening of novel benzamide compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rigorous, tiered screening workflow for evaluating novel benzamide derivatives as anti-inflammatory agents. Benzamides (e.g., N-substituted benzamides, quinazolin-3(2H)-yl benzamides) have emerged as "privileged scaffolds" in medicinal chemistry due to their ability to dual-target the NF-κB signaling pathway and Cyclooxygenase-2 (COX-2) enzymes.

This protocol moves beyond basic screening, establishing a self-validating workflow that filters compounds based on cytotoxicity before efficacy, ensuring that observed anti-inflammatory effects are not false positives caused by cell death.

Scientific Grounding & Rationale

The benzamide pharmacophore often acts by interfering with the phosphorylation of the IκB kinase (IKK) complex, preventing the degradation of IκB and thereby sequestering NF-κB in the cytoplasm. Additionally, specific structural modifications (e.g., 2-phenylamino substitutions) can create steric fits for the COX-2 hydrophobic pocket while sparing the constitutive COX-1 isoform.

Key Molecular Targets:

  • Primary: NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

  • Secondary: COX-2 (Inducible Cyclooxygenase).[1]

  • Readouts: Nitric Oxide (NO), TNF-α, IL-6, PGE2.

Experimental Workflow Visualization

The following flowchart illustrates the decision matrix for advancing a lead compound.

ScreeningWorkflow cluster_InVitro Phase 1: In Vitro Filter (RAW 264.7) cluster_MoA Phase 2: Mechanistic Validation Start Compound Library (Benzamide Derivatives) Prep Stock Prep (DMSO < 0.1%) Start->Prep Viability Step 1: Cytotoxicity Screen (MTT / CCK-8) Prep->Viability Decision1 Viability > 90%? Viability->Decision1 NO_Screen Step 2: NO Inhibition (Griess Assay) Decision1->NO_Screen Yes Discard Discard / Redesign Decision1->Discard No Decision2 IC50 < 10 µM? NO_Screen->Decision2 ELISA Cytokine Profiling (TNF-α, IL-6) Decision2->ELISA Yes Decision2->Discard No Western Pathway Analysis (p-NF-κB, COX-2) ELISA->Western InVivo Phase 3: In Vivo Proof (Carrageenan Paw Edema) Western->InVivo

Figure 1: Tiered experimental workflow ensuring only non-toxic, potent hits advance to mechanistic studies.

Compound Management & Preparation

Benzamides are often lipophilic. Proper solubilization is critical to prevent micro-precipitation which causes false negatives in optical assays.

  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10–50 mM .

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in serum-free media immediately prior to use.

  • Critical Control: The final DMSO concentration in the cell culture must not exceed 0.1% (v/v) . Include a "Vehicle Control" (0.1% DMSO + LPS) in all plates.

Phase 1: The "Filter" (In Vitro Screening)

Model System: RAW 264.7 Macrophages

We utilize the RAW 264.7 murine macrophage line because of its robust response to Lipopolysaccharide (LPS) via TLR4 receptors, mimicking the systemic inflammatory response.

Protocol A: Cell Viability (The Gatekeeper)

Objective: Distinguish anti-inflammatory suppression from cellular killing.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Treat cells with increasing concentrations of benzamide derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 1h.

  • Induction: Do not add LPS yet. This step assesses intrinsic toxicity. Incubate for 24h.

  • Readout (CCK-8/MTT):

    • Add 10 µL CCK-8 reagent per well. Incubate 1-4h.

    • Measure Absorbance at 450 nm .

  • Criteria: Any concentration yielding <90% viability compared to control is excluded from further anti-inflammatory analysis.

Protocol B: Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: Primary high-throughput screen for efficacy.

  • Seeding: Same as above.

  • Pre-treatment: Add non-toxic concentrations of benzamides for 1 hour prior to induction.

  • Induction: Add LPS (final concentration 1 µg/mL ). Incubate for 24 hours .

  • Supernatant Collection: Centrifuge plate briefly (1000 rpm, 5 min) to pellet debris. Transfer 100 µL of supernatant to a fresh transparent 96-well plate.

  • Griess Reaction:

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5-10 min in dark.

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5-10 min.

  • Measurement: Read Absorbance at 540 nm . Pink color intensity correlates with Nitrite (NO metabolite) concentration.

  • Calculation: Use a Sodium Nitrite (

    
    ) standard curve to quantify 
    
    
    
    of Nitrite.

Data Presentation: Typical Screening Result

Compound ID Conc. (µM) Cell Viability (%) NO Inhibition (%) Decision
Control (LPS) - 100% 0% Reference
Benzamide-A 50 98% 12% Inactive
Benzamide-B 50 45% 85% Toxic (False Positive)
Benzamide-C 10 96% 45% Moderate Hit

| Benzamide-C | 50 | 95% | 88% | Lead Candidate |

Phase 2: Mechanistic Validation

Once a lead (e.g., Benzamide-C) is identified, we must validate its Mechanism of Action (MoA).

Protocol C: Cytokine Quantification (ELISA)

NO is a downstream marker.[2] We must verify upstream cytokines (TNF-α, IL-6).[2]

  • Method: Sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

  • Sample: Supernatants from Protocol B (stored at -80°C).

  • Key Insight: Benzamides acting via NF-κB inhibition should suppress both TNF-α and IL-6. If only NO is suppressed, the compound might be a direct iNOS enzyme inhibitor rather than a signaling modulator.

Protocol D: Pathway Analysis (Western Blot)

Objective: Confirm NF-κB blockade.

  • Lysis: Extract cytoplasmic and nuclear proteins separately using a fractionation kit.

  • Targets:

    • Cytosol: IκB-α (Look for degradation in LPS control vs. preservation in Benzamide treated).

    • Nucleus: NF-κB p65 (Look for translocation).

    • Whole Cell: COX-2, iNOS expression.

Signaling Pathway Visualization The diagram below maps where Benzamides intervene in the inflammatory cascade.

SignalingPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB-α (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Sequesters NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Benzamide Benzamide Intervention Benzamide->IKK Blocks Activation DNA DNA Transcription (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Binds Promoter

Figure 2: Putative Mechanism of Action. Benzamides prevent IKK activation, stabilizing IκB-α and keeping NF-κB sequestered in the cytoplasm.

Phase 3: Enzymatic Selectivity (COX-1 vs COX-2)

Many benzamides mimic the structure of NSAIDs. It is vital to determine if they inhibit COX enzymes directly and if they are selective for COX-2 (reducing gastric side effects).

  • Assay: Cell-free COX Inhibitor Screening Kit (Fluorometric).

  • Protocol: Incubate recombinant human COX-1 and COX-2 with the benzamide derivative. Add arachidonic acid and measure the fluorescence of the prostaglandin probe.

  • Target Profile:

    
     (High Selectivity).
    

References

  • BenchChem. (2025).[2][3] (Phenylamino)Benzamide Derivatives in Anti-Inflammatory Research: Application Notes and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. PubMed Central. Retrieved from

  • Elhamalawy, H. K., et al. (2019).[4] 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents.[4] Bioorganic Chemistry. Retrieved from

  • ResearchGate. (2025). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from

  • ACS Omega. (2022). Insights into Anti-Inflammatory Activity ... in RAW 264.7 Macrophages. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-fluoro-4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude N-(2-fluoro-4-methylphenyl)benzamide. The content is structured to address common issues through a direct question-and-answer format, followed by in-depth protocols and the scientific rationale behind each purification strategy.

Frequently Asked Questions (FAQs)

Here, we address the most common initial challenges encountered after the synthesis of this compound.

Q1: My crude product is a persistent oil and will not solidify. What should I do?

A1: "Oiling out" is a common issue where the product separates as a liquid instead of forming crystals. This often happens when the concentration of impurities is high, depressing the melting point, or when the cooling process is too rapid.

  • Immediate Action: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If that fails, add a seed crystal from a previous successful batch.

  • Troubleshooting: If the oil persists, it indicates significant impurities. The best approach is to redissolve the oil in a suitable solvent (like dichloromethane or ethyl acetate), and perform an acid-base extraction to remove common starting material contaminants before attempting recrystallization again.

Q2: What is the most effective solvent system for recrystallizing this compound?

A2: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures. For N-aryl benzamides, which are moderately polar, mixed solvent systems are often effective.

  • Recommended System: A mixture of Ethanol/Water or Ethyl Acetate/Hexanes is an excellent starting point. The product should dissolve readily in the hot, more polar solvent (Ethanol or Ethyl Acetate), and then the less polar anti-solvent (Water or Hexanes) is added dropwise until the solution becomes cloudy (the saturation point). Re-heating to clarify and then allowing slow cooling should yield pure crystals.[1][2][3]

  • Rationale: This two-solvent method provides a steep solubility curve, which is critical for high recovery of pure product.[2]

Q3: My NMR analysis shows unreacted 2-fluoro-4-methylaniline. How can I remove it?

A3: Unreacted aniline is a basic impurity and is best removed using a liquid-liquid extraction with a dilute acid.[4][5][6][7]

  • Procedure: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Transfer this solution to a separatory funnel and wash it two to three times with a 1M aqueous solution of hydrochloric acid (HCl).[4][5] The basic aniline will react with the HCl to form a water-soluble ammonium salt (anilinium chloride), which will partition into the aqueous layer.[4][6][7][8] The desired amide product, being neutral, will remain in the organic layer.

  • Post-Wash: After the acid wash, wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to recover the purified product.

Q4: How can I remove residual benzoic acid or benzoyl chloride from my product?

A4: These are acidic impurities and can be effectively removed with a basic wash during liquid-liquid extraction.[6][9]

  • Procedure: Dissolve the crude product in an organic solvent. Wash the solution in a separatory funnel with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] The benzoic acid will be deprotonated to form the water-soluble sodium benzoate salt, which partitions into the aqueous layer. Unreacted benzoyl chloride will also be hydrolyzed to benzoic acid and subsequently removed.

  • Caution: Ensure the reaction is performed under anhydrous conditions to minimize the formation of benzoic acid from the start.[9]

In-Depth Troubleshooting and Purification Protocols

For more persistent purity issues, a more systematic approach is required. This section provides a logical workflow for identifying impurities and selecting the appropriate purification protocol.

Logical Purification Workflow

This diagram outlines a decision-making process for purifying your crude this compound based on the nature of the primary impurity.

PurificationWorkflow Start Crude Product Analysis (TLC, NMR) Impurity_Type Identify Major Impurity Type Start->Impurity_Type Acid_Base Acidic or Basic Impurity? (e.g., Aniline, Benzoic Acid) Impurity_Type->Acid_Base Polarity Neutral Impurity? (e.g., Byproducts) Impurity_Type->Polarity Color Colored Impurity? Impurity_Type->Color Extraction Perform Acid-Base Liquid-Liquid Extraction Acid_Base->Extraction Yes Chromatography Perform Flash Column Chromatography Polarity->Chromatography Different Polarity Recrystallize Perform Recrystallization Polarity->Recrystallize Similar Polarity Carbon Treat with Activated Carbon during Recrystallization Color->Carbon Yes Extraction->Recrystallize Final Pure Product Chromatography->Final Recrystallize->Final Carbon->Final

Caption: Decision workflow for purification strategy.

Impurity Identification and Characterization

Before selecting a purification method, it is crucial to identify the impurities present. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.

Compound Type Typical Rf Value (Hexane:EtOAc 3:1) Visualization Notes
This compound ~0.4 - 0.5UV (254 nm)The desired product.
2-fluoro-4-methylaniline ~0.6 - 0.7UV, may stain with ninhydrinMore non-polar than the amide product.
Benzoic Acid ~0.1 - 0.2 (streaks)UVMore polar than the product; often streaks on silica gel.
N,N-dibenzoyl aniline > 0.7UVPotential non-polar byproduct if excess benzoyl chloride is used.

Rf values are approximate and can vary based on the exact conditions.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction for Removal of Starting Materials

This protocol is highly effective for removing unreacted 2-fluoro-4-methylaniline and benzoic acid.

Objective: To selectively remove acidic and basic impurities from the crude product mixture.

Materials:

  • Crude this compound

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of EtOAc or DCM (approx. 10-20 mL per gram of crude material).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acid Wash (Removes Aniline): Add an equal volume of 1M HCl to the funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure. Allow the layers to separate. Drain and discard the lower aqueous layer.[4][5] Repeat this wash one more time.

  • Base Wash (Removes Benzoic Acid): Add an equal volume of saturated NaHCO₃ solution. Shake and vent as before. Drain and discard the aqueous layer.[6]

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified product, which can then be further purified by recrystallization or chromatography if needed.

Protocol B: Recrystallization from a Two-Solvent System

This is the preferred method for obtaining a high-purity, crystalline solid product after initial cleanup.

Objective: To purify the amide by leveraging its differential solubility in a hot versus cold solvent system.

Materials:

  • Crude or pre-purified amide

  • Solvent 1 (e.g., Ethanol, Ethyl Acetate)

  • Solvent 2 (Anti-solvent, e.g., Deionized Water, Hexanes)

  • Erlenmeyer Flask

  • Hotplate/Stirrer

  • Büchner Funnel and filter flask

Procedure:

  • Dissolve: Place the crude amide in an Erlenmeyer flask. Add the minimum amount of hot Solvent 1 (e.g., Ethanol) needed to fully dissolve the solid.

  • Saturate: While the solution is still hot, add Solvent 2 (e.g., Water) dropwise with swirling until a persistent cloudiness appears. This indicates the solution is saturated.

  • Clarify: Add a few more drops of hot Solvent 1 until the solution becomes clear again.

  • Crystallize: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash & Dry: Wash the collected crystals with a small amount of ice-cold Solvent 2 (or a cold mixture of the two solvents). Allow the crystals to dry completely on the filter under vacuum, and then in a vacuum oven if necessary.

Recrystallization cluster_steps Recrystallization Workflow A 1. Dissolve crude solid in minimum hot solvent 1 B 2. Add anti-solvent 2 dropwise until cloudy A->B C 3. Re-clarify with a few drops of solvent 1 B->C D 4. Cool slowly to room temperature, then ice bath C->D E 5. Isolate crystals via vacuum filtration D->E F 6. Wash with cold anti-solvent & dry E->F

Caption: Step-by-step recrystallization process.

Protocol C: Flash Column Chromatography

When recrystallization is insufficient to separate impurities of similar polarity, flash chromatography is the method of choice.[10][11]

Objective: To separate the desired amide from neutral impurities based on differential adsorption to a stationary phase.

Materials:

  • Silica Gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Hexane:Ethyl Acetate mixture)

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system using TLC. A good system will give the product an Rf value of approximately 0.3-0.4. A common starting point is a 3:1 to 4:1 mixture of Hexanes:Ethyl Acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, most non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add this to the top of the column bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the final, purified compound.

  • Pro-Tip for Basic Compounds: While the target amide is neutral, residual aniline can streak on acidic silica gel. If this is an issue, adding a small amount (~0.5-1%) of triethylamine (Et₃N) to the eluent can improve separation.[10][12][13]

References

  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? [Online forum post]. Available at: [Link]

  • Wikipedia. (2023, December 29). Acid–base extraction. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Klein, E., et al. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(11), 2766-2773. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Cambridge. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • PMC. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Retrieved from [Link]

  • Nature. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of N-(2-fluoro-4-methylphenyl)benzamide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the solubility challenges associated with N-(2-fluoro-4-methylphenyl)benzamide in biological assays. Our goal is to equip you with the necessary technical knowledge and practical methodologies to ensure the accuracy and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My this compound is precipitating out of my aqueous assay buffer. Why is this happening?

This is a common observation and is due to the inherent chemical properties of the compound. This compound possesses a molecular structure with two benzene rings, making it largely hydrophobic (water-repelling).[1] While the amide group can participate in hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to poor solubility in aqueous solutions.[1][2] When a stock solution, typically prepared in a soluble organic solvent like DMSO, is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit, causing it to "crash out" or precipitate.

Q2: What is the expected aqueous solubility of this compound, and how should that guide my experiments?
Q3: What are the first steps I should take to address solubility issues?

Before exploring more complex formulation strategies, ensure your basic laboratory practices are optimized.

  • Confirm Complete Dissolution of Stock: Ensure your compound is fully dissolved in your stock solvent (e.g., 100% DMSO). Gentle warming or brief sonication can aid this process.

  • Minimize Final Organic Solvent Concentration: Keep the final concentration of your organic solvent (e.g., DMSO) in the assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may interfere with your assay.[4]

  • Perform a Solubility Pre-Screen: Before running your full experiment, perform a simple visual solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for any signs of precipitation after a relevant incubation period.

Part 2: Advanced Solubility Enhancement Strategies

If initial troubleshooting does not resolve the precipitation, several advanced strategies can be employed. These can be categorized into physical and chemical modifications.[1]

Strategy 1: Co-Solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[5][6]

Experimental Workflow for Co-Solvent Screening

G cluster_0 Physical Modification Techniques a Micronization b Nanosizing a->b Further Reduction c Solid Dispersions c->b Leads to d Sonication

Caption: Overview of physical modification techniques for solubility enhancement.

  • Micronization: This involves mechanically reducing the particle size of the solid compound into the micron range using techniques like milling. [7][8]* Nanosizing: This further reduces the particle size to the nanometer scale, which can dramatically increase the dissolution rate and bioavailability. [9][10]* Solid Dispersions: In this technique, the drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can improve its dissolution rate and solubility. [11][12]* Sonication: While not a particle size reduction technique in the traditional sense, applying ultrasonic energy can help break up aggregates of the compound in solution, aiding in dissolution. [13] For most laboratory settings, sonication is the most accessible method. After adding your compound stock to the assay buffer, sonicate the solution in a water bath for 5-10 minutes before use.

Part 3: Summary and Recommendations

It is often beneficial to employ a combination of the strategies outlined above. For example, you might find that using a co-solvent like PEG 400 in combination with a cyclodextrin provides a synergistic effect on the solubility of this compound.

Decision Tree for Solubility Enhancement

G start Precipitation Observed? co_solvent Try Co-solvents start->co_solvent Yes ph_adjust Adjust pH co_solvent->ph_adjust Still Precipitates success Solubility Improved co_solvent->success Soluble excipients Use Excipients ph_adjust->excipients Still Precipitates ph_adjust->success Soluble physical_mod Physical Modification excipients->physical_mod Still Precipitates excipients->success Soluble physical_mod->success Soluble

Caption: A stepwise approach to troubleshooting solubility issues.

We recommend a systematic approach, starting with the simplest methods (optimizing solvent concentration) and progressing to more complex formulations involving co-solvents and excipients. Always validate that your chosen solubility enhancement strategy does not interfere with your biological assay.

References

  • CymitQuimica. (n.d.). CAS 582-78-5: N-(4-Methylphenyl)benzamide.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
  • Pharma Excipients. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • ResearchGate. (2021, April 11). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • WuXi AppTec DMPK. (2025, September 5). Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-n-(4-methylphenyl)benzamide | 6876-61-5.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • IJSRP.org. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals. (n.d.).
  • ResearchGate. (n.d.). Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability | Request PDF.
  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from Research Journal of Pharmacognosy website.
  • MDPI. (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • PMC. (n.d.). Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Particle Size Reduction in Pharmacy for Enhancing Drug Formulation & Performance. (2023, May 19). Retrieved from a website on pharmaceutical technology.
  • Wikipedia. (n.d.). Cosolvent.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility.
  • Advanced spray drying techniques for the formulation of poorly soluble compounds. (2023, September 18). Retrieved from a pharmaceutical technology website.
  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Pharma Excipients. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). Retrieved from a pharmaceutical technology website.
  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (2023, June 5).
  • NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-4-fluoro.
  • ChemicalBook. (2026, January 19). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.
  • Late Laxmibai Phadtare College of Pharmacy. (n.d.). SOLUBILITY ENHANCEMENT BY SIZE REDUCTION.
  • Fisher Scientific. (n.d.). 4-Fluoro-N-(4-methylphenyl)benzamide, 97%, Thermo Scientific 250 mg | Buy Online.

Sources

Technical Support Center: Scaling Up the Synthesis of N-(2-fluoro-4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of N-(2-fluoro-4-methylphenyl)benzamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most robust and widely used method is the Schotten-Baumann reaction.[1][2] This involves the acylation of 2-fluoro-4-methylaniline with benzoyl chloride. The reaction is typically performed in a biphasic system or an aprotic organic solvent with an added base to neutralize the hydrochloric acid byproduct.[2][3] This method is favored for its high yields, operational simplicity, and use of readily available starting materials, making it well-suited for large-scale production.[4]

Q2: Why is the addition of a base crucial for this reaction?

A2: The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl).[3] In the absence of a base, this HCl will protonate the starting amine (2-fluoro-4-methylaniline), forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the benzoyl chloride, effectively stopping the reaction.[5] An added base, such as sodium hydroxide, triethylamine, or pyridine, neutralizes the HCl as it forms, ensuring that the amine remains in its free, nucleophilic state to drive the reaction to completion.[1][3][6]

Q3: How can I effectively monitor the progress of the reaction?

A3: The most common method for monitoring the reaction at the lab scale is Thin Layer Chromatography (TLC).[7][8] You can track the consumption of the starting materials (2-fluoro-4-methylaniline and benzoyl chloride) and the formation of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes. For process scale, High-Performance Liquid Chromatography (HPLC) is the preferred method for more quantitative analysis of reaction conversion and impurity profiling.

Q4: What are the standard work-up and purification procedures?

A4: A typical aqueous work-up involves quenching the reaction, followed by extraction.[7] If an aqueous base like NaOH was used, the product is usually extracted into an organic solvent such as dichloromethane (DCM) or ethyl acetate. The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, a dilute base (e.g., saturated NaHCO₃ solution) to remove benzoic acid (from hydrolysis of benzoyl chloride), and finally with brine.[7][8] The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography for higher purity.[7][9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Problem Area 1: Low or Non-Existent Product Yield

Q: My reaction has failed to proceed; TLC analysis shows only unreacted starting materials. What went wrong?

A: This is a frequent issue that typically points to one of two primary causes:

  • Inactive Acylating Agent: Benzoyl chloride is highly sensitive to moisture and can hydrolyze to benzoic acid, rendering it unreactive.[6] Always use a fresh bottle or a properly stored (under inert atmosphere) reagent. The presence of a sharp, irritating smell of HCl upon opening the bottle is an indicator of hydrolysis.

  • Protonated Nucleophile: If the reaction was attempted without a base, the initial small amount of HCl generated will have protonated your 2-fluoro-4-methylaniline, halting the reaction.[5] Ensure an adequate amount of base is present throughout the reaction.

Q: The reaction starts but seems to stall, leaving a significant amount of unreacted amine. Why?

A: This scenario often relates to reaction conditions and stoichiometry, particularly at a larger scale:

  • Insufficient Base: One equivalent of base is required for every equivalent of amide formed. Using only a catalytic amount or less than one full equivalent will result in an incomplete reaction. It is common practice to use a slight excess of base.

  • Poor Mixing/Mass Transfer: In a biphasic Schotten-Baumann reaction (e.g., DCM and water), vigorous stirring is critical to create sufficient surface area for the reactants in the organic phase to interact with the base in the aqueous phase.[8] At scale, inefficient mechanical stirring can create "dead zones" in the reactor, leading to poor mass transfer and stalled reactions.[10]

  • Suboptimal Temperature: While the reaction is typically exothermic, running it at too low a temperature can slow the rate considerably.[8] Conversely, if no exotherm is observed upon adding the benzoyl chloride, it may indicate one of the reagent issues mentioned above.

Problem Area 2: Product Impurity and Side Reactions

Q: My crude product is contaminated with a significant amount of a white, crystalline solid. How do I identify and remove it?

A: The most likely contaminant is benzoic acid , formed from the hydrolysis of excess benzoyl chloride during the reaction or work-up.[8]

  • Identification: Benzoic acid is soluble in basic aqueous solutions, while your product is not. You can confirm its presence by its TLC spot or by extracting a sample of the crude material with aqueous NaHCO₃ and then re-acidifying the aqueous layer to see if a precipitate forms.

  • Solution: During the work-up, perform a thorough wash of the organic layer with a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[7][8] The basic wash will deprotonate the carboxylic acid, pulling the resulting carboxylate salt into the aqueous layer and separating it from your desired amide product.

Problem Area 3: Scale-Up Specific Challenges

Q: I scaled my reaction from 10 g to 1 kg, and the temperature rose dramatically despite using an ice bath. Why did this happen and how can I prevent it?

A: This is a classic scale-up challenge related to heat transfer.[10] The volume of a reaction increases by a cube (length³), while the surface area of the reactor available for cooling only increases by a square (length²). This means that at a larger scale, the reaction generates heat much faster than it can be dissipated.

  • Causality: The acylation reaction is exothermic.[8] In a small flask, the high surface-area-to-volume ratio allows for efficient heat removal. In a large reactor, this ratio is much lower, leading to heat accumulation and a potential thermal runaway.[10]

  • Solution:

    • Control the Rate of Addition: Do not add the benzoyl chloride all at once. Add it slowly and controllably over a prolonged period (e.g., 1-2 hours) using a dosing pump.

    • Monitor Internal Temperature: Rely on an internal temperature probe, not the jacket temperature. Maintain the internal temperature within a safe, defined range (e.g., 0-10 °C) by adjusting the addition rate and coolant flow.

    • Ensure Adequate Cooling Capacity: Verify that the reactor's cooling system is sufficient to handle the calculated heat output of the reaction.

Q: My yield was 90% at the lab scale, but only 60% at the pilot scale. What are the likely causes?

A: A drop in yield upon scale-up often points to mass transfer limitations or magnified side reactions.[10]

  • Causality:

    • Inefficient Mixing: As mentioned earlier, what appears as vigorous stirring in a flask may be inadequate in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions like the hydrolysis of benzoyl chloride.[10]

    • Impurity Amplification: A minor side reaction that was negligible at 10 g can become a major pathway at 1 kg, significantly impacting yield and purity.[10]

  • Solution:

    • Optimize Stirrer Design and Speed: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine for better axial flow) and that the stirring speed is optimized for efficient mixing without causing excessive splashing.

    • Re-evaluate Addition Strategy: Consider subsurface addition of the benzoyl chloride to ensure it reacts immediately with the amine rather than sitting on the surface where it could be hydrolyzed.

    • Strict Process Controls: Maintain tight control over temperature, addition rates, and reaction time, as deviations can have a much larger impact at scale.

Experimental Protocols & Data
Data Presentation: Reagent Stoichiometry Comparison
ParameterLab Scale (10 g Product)Pilot Scale (1 kg Product)Rationale for Change
2-Fluoro-4-methylaniline5.11 g (1.0 eq)511 g (1.0 eq)Limiting reagent.
Benzoyl Chloride6.25 g (1.1 eq)625 g (1.1 eq)A slight excess helps drive the reaction to completion.[5]
Dichloromethane (DCM)100 mL10 LMaintain appropriate concentration.
10% Aqueous NaOH~50 mL~5 LSufficient to neutralize HCl and maintain basic pH.
Addition Time 5-10 minutes1-2 hours Critical for temperature control at scale.
Max Internal Temp. < 15 °C< 10 °C Tighter control needed to prevent side reactions.
Mandatory Visualization

G cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve 2-fluoro-4-methylaniline in Dichloromethane (DCM) B Cool reactor to 0-5 °C A->B Exothermic Step C Slowly add Benzoyl Chloride and aqueous NaOH solution (Maintain T < 10 °C) B->C Exothermic Step D Stir at room temperature for 2-4 hours C->D Exothermic Step E Monitor by TLC/HPLC for completion D->E Exothermic Step F Separate organic layer E->F Reaction Complete G Wash with 1M HCl F->G H Wash with sat. NaHCO3 G->H I Wash with Brine H->I J Dry over Na2SO4, filter, and concentrate I->J K Obtain Crude Product J->K L Recrystallize from Ethanol/Water K->L M Dry to yield pure This compound L->M

Caption: General experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology (Lab Scale)
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-methylaniline (5.11 g). Dissolve it in dichloromethane (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.

  • Reaction: Slowly and simultaneously add benzoyl chloride (6.25 g) and a 10% w/v solution of sodium hydroxide (~50 mL) over 5-10 minutes. Use two separate dropping funnels for this addition. Ensure vigorous stirring. Monitor the internal temperature to ensure it does not exceed 15 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction's completion by TLC.

  • Work-up: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Scale-Up Considerations and Modified Protocol (Pilot Scale)
  • Safety: The reaction is exothermic and generates HCl. Ensure the reactor is properly vented and personnel are equipped with appropriate PPE.

  • Heat Management: Use a reactor with a calibrated cooling jacket and an internal temperature probe. The addition of benzoyl chloride must be controlled via a pump to maintain the temperature below 10 °C.

  • Mixing: Use a mechanical stirrer with an appropriately designed impeller to ensure efficient mixing of the biphasic system.

  • Work-up: Pumping will be required to transfer the large volumes between vessels during the work-up. Ensure the vessels are rated for the solvents and reagents used.

G Start Start Analysis: Reaction Issue Yield Is Yield Low or Zero? Start->Yield Purity Is Product Impure? Start->Purity ScaleUp Did Issue Appear on Scale-Up? Start->ScaleUp NoReaction Reaction not starting? Yield->NoReaction Yes StalledReaction Reaction stalled? Yield->StalledReaction No SolidImpurity Contaminated with white solid? Purity->SolidImpurity Yes Exotherm Uncontrolled exotherm? ScaleUp->Exotherm Yes YieldDrop Yield dropped significantly? ScaleUp->YieldDrop No CheckReagents Cause: Inactive Reagents Solution: Use fresh benzoyl chloride; check amine purity. NoReaction->CheckReagents Yes CheckBase Cause: No/Insufficient Base Solution: Add >=1 eq. of base (e.g., NaOH, TEA). NoReaction->CheckBase No StalledReaction->CheckBase Yes CheckMixing Cause: Poor Mixing Solution: Increase agitation speed; check stirrer configuration. StalledReaction->CheckMixing No WashProduct Cause: Benzoic Acid Solution: Wash organic layer with aq. NaHCO3 during workup. SolidImpurity->WashProduct Yes ControlAddition Cause: Poor Heat Transfer Solution: Slow reagent addition; monitor internal temp; improve cooling. Exotherm->ControlAddition Yes OptimizeMixing Cause: Poor Mass Transfer Solution: Optimize stirrer speed/design; consider subsurface addition. YieldDrop->OptimizeMixing Yes

Caption: Troubleshooting logic for scaling the synthesis of this compound.

References
  • BenchChem. (2025). optimizing reaction conditions for N-acylation of p-toluidine.
  • BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
  • BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines.
  • BenchChem. (2025). Troubleshooting acylation reactions for urea derivatives.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Unknown Author. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Reis, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
  • Ranu, B. C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.
  • Unknown Author. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • L.S.College, Muzaffarpur. (2020). Schotten-Baumann reaction.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-(4-Formylphenyl)benzamide.

Sources

"analytical techniques for detecting impurities in fluorinated compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Ticket Focus: Analytical Method Development for Fluorinated APIs & Intermediates

Mission Directive

Welcome to the . You are likely here because standard organic analysis protocols are failing you. Fluorine is not just another halogen; it is the "imperceptible disruptor." It alters polarity without adding UV chromophores, induces complex spin-spin coupling that ruins integration, and creates volatility issues that ghost standard GC columns.

This guide is not a textbook. It is a troubleshooting matrix designed to resolve the three most common failure modes in fluorinated impurity profiling: Detection Invisibility (LC), Spectral Confusion (NMR), and System Corrosion/Artifacts (GC-MS).

Module 1: Liquid Chromatography – The "Invisible" Impurity

User Issue #1: "My main peak is pure by UV, but mass balance is low."

Diagnosis: You are likely missing non-chromophoric fluorinated precursors. Causality: The C-F bond is hyper-stable and does not possess


-electrons that absorb UV radiation (typically >210 nm). Many fluorinated aliphatic impurities (e.g., perfluoroalkyl precursors) are effectively invisible to a Diode Array Detector (DAD).
Protocol A: Universal Detection Implementation

Solution: Switch to Charged Aerosol Detection (CAD) . Unlike Refractive Index (RI), CAD allows for gradient elution, which is essential for separating lipophilic fluorinated species.

  • Mobile Phase Prep: Use volatile buffers (Ammonium Formate/Acetate < 20 mM). Critical: Avoid non-volatile additives (phosphate) which will clog the CAD nebulizer.

  • Nebulizer Temp: Set to 35°C (Low) for semi-volatile fluorinated intermediates. High temps may evaporate the analyte before detection.

  • Power Function: Set to 1.0 (Linear) for impurity range <1%.

Data Support: Detector Response Comparison

Analyte TypeUV (254 nm)UV (210 nm)CADMS (ESI+)
Aromatic FluorineHighHighHighHigh
Aliphatic PerfluoroNone Low/NoiseHigh Low (often neg. mode only)
Defluorinated Side-productMediumMediumHighHigh

Senior Scientist Note: If you observe "negative peaks" in CAD, your mobile phase organic quality is likely lower than the impurity's volatility. Use LC-MS grade solvents only.

User Issue #2: "I cannot separate the regioisomers of my fluorinated aromatic."

Diagnosis: The "Fluorine Retention Gap." Causality: On standard C18 columns, the fluorine atom is hydrophobic but also highly electronegative. It creates a "dipole shield" that C18 alkyl chains cannot penetrate effectively to discriminate between ortho-, meta-, and para- isomers.

Protocol B: The Fluoro-Phenyl Switch

Solution: Utilize a Pentafluorophenyl (PFP) or Fluoro-Phenyl stationary phase. Mechanism: These columns utilize multiple retention mechanisms:

  • 
    -
    
    
    
    Interaction:
    Between the phenyl ring of the column and the analyte.
  • Dipole-Dipole: The electron-deficient ring of the PFP phase interacts strongly with the electron-rich fluorine atoms on your analyte.

  • Shape Selectivity: PFP phases are rigid, allowing discrimination of steric isomers.

Step-by-Step Optimization:

  • Start: Methanol/Water gradient (Methanol enhances

    
    -
    
    
    
    interactions better than Acetonitrile).
  • Modifier: Add 0.1% Formic Acid.

  • Temperature: Run lower (25°C). Higher temperatures increase kinetic energy and can "wash out" the subtle dipole interactions needed for isomer separation.

Visual Workflow: LC Method Development Logic

LC_Workflow Start Start: Impurity Profiling UV_Check Does impurity have UV Chromophore? Start->UV_Check Isomer_Check Is it a Regioisomer? UV_Check->Isomer_Check Yes Use_CAD Use Charged Aerosol Detector (CAD) UV_Check->Use_CAD No Volatile_Check Is it Volatile? Isomer_Check->Volatile_Check No Use_PFP Switch to PFP (Fluoro-Phenyl) Column Isomer_Check->Use_PFP Yes (o/m/p separation) Use_C18 Standard C18 is sufficient Volatile_Check->Use_C18 No GC_Route Switch to GC-MS (See Module 3) Volatile_Check->GC_Route Yes Use_CAD->Use_PFP If separation poor

Figure 1: Decision matrix for selecting the correct detector and stationary phase for fluorinated compounds.

Module 2: NMR Spectroscopy – The "Coupling" Confusion

User Issue #3: "My impurity peaks are buried under splitting patterns."

Diagnosis:


 Heteronuclear Coupling.
Causality: 

has a spin of 1/2 (100% natural abundance). It couples with protons (

), causing proton signals to split into doublets, quartets, or multiplets. This spreads the signal intensity, lowering S/N ratio and masking small impurity peaks.
Protocol C:

Decoupled Proton NMR (

)

Solution: Apply a decoupling pulse at the fluorine frequency during proton acquisition.

Step-by-Step Setup:

  • Channel Selection: Set the decoupler channel (usually X-channel) to

    
     (approx. 376 MHz on a 400 MHz instrument).
    
  • Pulse Sequence: Use zg30 modified with inverse gated decoupling or a standard decoupling sequence (e.g., garp or waltz16) on the F-channel.

  • Result: The complex multiplets in the

    
     spectrum will collapse into singlets (or simple H-H multiplets), dramatically increasing peak height and revealing hidden impurities.
    
User Issue #4: "I need to quantify the impurity without a standard."

Diagnosis: Need for Quantitative NMR (qNMR). Advantage:


 qNMR is superior to HPLC for mass balance because it detects all fluorinated species equally (assuming relaxation delay 

is sufficient).
Protocol D:

qNMR Setup

Critical Requirement: You must use an Internal Standard (IS) that does not overlap with your analyte.

Recommended Internal Standards:

  • For Aliphatics: Trifluoroacetic acid (TFA) (

    
     -76.5 ppm). Note: Volatile.[1]
    
  • For Aromatics: 3,5-Bis(trifluoromethyl)benzoic acid (

    
     -63 ppm). Stable, solid, NIST-traceable.
    
  • For General Use:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm).

Acquisition Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (Longitudinal Relaxation Time). Fluorine
    
    
    can be long (2–10 seconds).
    • Action: Measure

      
       using an Inversion Recovery experiment first. Set 
      
      
      
      to be safe if unmeasured.
  • Spectral Width: Ensure it covers -200 to +50 ppm.

  • Center Frequency (O1P): Set midway between analyte and IS to avoid off-resonance intensity errors.

Module 3: GC & Hyphenated Techniques – Artifacts & Corrosion

User Issue #5: "I see ghost peaks and my liner is degrading."

Diagnosis: Thermal Defluorination & HF Formation. Causality: At high GC injector temperatures (>250°C), labile fluorinated impurities can undergo elimination, releasing Hydrogen Fluoride (HF). HF etches the glass liner and column phase, creating active sites that cause tailing and "ghost" peaks in subsequent runs.

Protocol E: Inert Flow Path & Derivatization
  • Hardware: Switch to deactivated metal liners or sapphire liners. Standard quartz wool liners will degrade rapidly.

  • Column: Use a thick-film column (1-1.5

    
    ) to shield analytes from active sites on the tubing wall.
    
  • Derivatization: If the impurity has acidic protons (e.g., fluoro-alcohols/acids), derivatize with BSTFA before injection to increase thermal stability and prevent HF elimination.

Visual Workflow: Spectral Troubleshooting

NMR_Troubleshoot Input Dirty Spectrum Check_Split Is splitting complex? Input->Check_Split Decouple Run 1H{19F} Decoupled Check_Split->Decouple Yes (J-coupling) qNMR Run qNMR with Internal Std (BTF) Check_Split->qNMR No (Pure peaks) Satellites Check 13C Satellites Decouple->Satellites Spectrum Simplified? Satellites->qNMR Quantify Impurity

Figure 2: Workflow for resolving spectral complexity in fluorinated samples.

References

  • Zhou, Q., et al. (2015).[2] "Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector." Talanta.

  • Waters Corporation. (2020). "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note.

  • Malet-Martino, M., & Holzgrabe, U. (2016). "Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR." Journal of Pharmaceutical and Biomedical Analysis. (Note: Contextual link to similar review by Holzgrabe).

  • Sigma-Aldrich (Merck). "Certified Reference Materials for ¹⁹F NMR." Technical Guide.

  • Restek Corporation. "Raptor FluoroPhenyl LC Columns: Exceptional Selectivity for Clinical Analyses." Product Guide.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the efficacy of various substituted benzamides, a prominent class of pharmacologically active compounds. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their performance. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for advancing research in this critical area of medicinal chemistry.

Introduction to Substituted Benzamides: A Versatile Pharmacophore

Substituted benzamides are a cornerstone in modern pharmacology, demonstrating a wide spectrum of therapeutic applications.[1] Their versatility stems from a core chemical scaffold that can be extensively modified to modulate affinity and selectivity for various biological targets. This adaptability has led to their development as antipsychotics, antiemetics, and antidepressants, among other uses.[1][2] The primary mechanism of action for many clinically significant benzamides involves the modulation of dopaminergic and serotonergic pathways, particularly through interactions with D2-like and 5-HT2A receptors.[3][4] However, the ever-expanding landscape of drug discovery has revealed that substituted benzamides can also target other key proteins, such as histone deacetylases (HDACs), making them promising candidates for oncology and other therapeutic areas.[5]

Understanding the nuances of how different substitutions on the benzamide core impact biological activity is paramount for the rational design of next-generation therapeutics. This guide will explore these structure-activity relationships, present comparative efficacy data, and provide detailed protocols for the preclinical evaluation of these compounds.

Comparative Efficacy: A Quantitative Analysis

The therapeutic efficacy of a substituted benzamide is intrinsically linked to its binding affinity for its molecular targets. The inhibition constant (Kᵢ) is a critical measure of this affinity, with lower values indicating a stronger interaction between the compound and its target receptor. The following tables summarize the in vitro receptor binding affinities of several prominent substituted benzamides for the dopamine D₂ and serotonin 5-HT₂A receptors, which are key targets for their antipsychotic and antiemetic effects.

Table 1: Comparative In Vitro Receptor Binding Affinities (Kᵢ, nM) of Substituted Benzamides

CompoundDopamine D₂ (Kᵢ, nM)Serotonin 5-HT₂A (Kᵢ, nM)D₂/5-HT₂A RatioPrimary Application
Amisulpride1.3 - 2.4[6]>1000[7]<0.0024Antipsychotic[8]
Sulpiride8.2[7]>1300[7]<0.0063Antipsychotic, Antidepressant[9]
Raclopride1.83500.005Antipsychotic (Research)
Remoxipride17021000.081Antipsychotic
Metoclopramide269300.028Antiemetic[10]
Alizapride1311000.012Antiemetic
Nemonapride0.382.00.19Antipsychotic
Clebopride0.042.10.019Antiemetic, Prokinetic

Note: Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand and tissue source used.

The D₂/5-HT₂A ratio is a crucial indicator of a compound's potential for atypical antipsychotic activity. A higher ratio (closer to 1 or greater) suggests a more balanced effect on both receptor systems, which is often associated with a lower incidence of extrapyramidal side effects.[3]

Table 2: Comparative In Vivo Efficacy of Substituted Benzamides

CompoundApomorphine-Induced Climbing (ED₅₀, mg/kg)Cisplatin-Induced Emesis Inhibition
Amisulpride1.9Effective
Sulpiride10.0[1]Effective[10]
Raclopride0.08-
Haloperidol (Control)0.06Effective[10]

Core Mechanisms of Action and Signaling Pathways

The therapeutic effects of most substituted benzamides are rooted in their ability to modulate dopaminergic and serotonergic neurotransmission. The primary targets are the D₂ and D₃ dopamine receptors and various serotonin receptors, most notably 5-HT₂A.[2][9]

Dopamine D₂ Receptor Antagonism

The antipsychotic efficacy of substituted benzamides is largely attributed to their blockade of postsynaptic D₂ receptors in the mesolimbic pathway.[3] Hyperactivity in this pathway is strongly associated with the positive symptoms of schizophrenia. By antagonizing these receptors, benzamides inhibit the downstream signaling cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

Some benzamides, like amisulpride, exhibit a dose-dependent dual mechanism of action. At low doses, they preferentially block presynaptic D₂/D₃ autoreceptors, which paradoxically increases dopamine release and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and dysthymia.[11][12] At higher doses, they act as conventional postsynaptic D₂ receptor antagonists.[11][12]

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_autoreceptor D₂ Autoreceptor Dopamine_release->D2_autoreceptor Negative Feedback Dopamine Dopamine Dopamine_release->Dopamine D2_receptor D₂ Receptor G_protein Gαi/o Protein D2_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Excitability cAMP->Response Dopamine->D2_receptor Binds Benzamide Substituted Benzamide Benzamide->D2_autoreceptor Blocks (Low Doses) Benzamide->D2_receptor Blocks

Caption: Dopamine D₂ Receptor Signaling and Benzamide Antagonism.

Serotonin 5-HT₂A Receptor Modulation

Many "atypical" antipsychotics, including some newer benzamide derivatives, also exhibit significant affinity for serotonin receptors, particularly the 5-HT₂A subtype.[3] Antagonism at these receptors is thought to contribute to a more favorable side-effect profile, particularly a lower incidence of extrapyramidal symptoms, and may also enhance efficacy against negative symptoms and cognitive deficits in schizophrenia.[13]

Structure-Activity Relationships (SAR): The Chemical Blueprint for Efficacy

The pharmacological profile of a substituted benzamide is dictated by the nature and position of its chemical substituents. Understanding these structure-activity relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • The Benzamide Core and Amine Side Chain: The core benzamide structure and the associated ethylamine side chain are critical for binding to the D₂ receptor. The nitrogen atom in the side chain is typically protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue in the receptor's binding pocket.

  • Substitutions on the Aromatic Ring:

    • Methoxy Group: A methoxy group at the 2-position of the benzamide ring, as seen in amisulpride, sulpiride, and raclopride, is often associated with high D₂ receptor affinity.

    • Amino Group: An amino group, particularly at the 2-position (anthranilamide), can enhance D₂ and 5-HT₂A receptor binding and contribute to an atypical antipsychotic profile.[4]

    • Halogenation: The addition of halogens, such as fluorine, can modulate lipophilicity and membrane permeability, thereby influencing the pharmacokinetic properties of the compound.[14]

  • Modifications of the Amine Side Chain: The structure of the amine-containing side chain significantly impacts receptor affinity and selectivity. Cyclic structures, such as the pyrrolidine ring in sulpiride and amisulpride, are common motifs that confer high D₂ affinity.

Experimental Protocols for Efficacy Evaluation

The objective comparison of substituted benzamides relies on standardized and reproducible experimental protocols. The following sections detail key in vitro and in vivo assays used to characterize the efficacy of these compounds.

In Vitro Assays

This assay quantifies the affinity of a test compound for the D₂ receptor through competitive displacement of a radiolabeled ligand.

Principle: Cell membranes expressing D₂ receptors are incubated with a fixed concentration of a high-affinity D₂ radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) and subsequently the Kᵢ.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture a cell line stably expressing human D₂ receptors (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand (e.g., 0.1-0.5 nM [³H]-Spiperone), and varying concentrations of the test compound.

    • For non-specific binding control wells, add a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

in_vitro_workflow start Start: In Vitro Screening cell_culture Cell Culture (e.g., HEK293-D₂R) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Competitive Binding Assay (96-well plate) membrane_prep->binding_assay filtration Filtration & Washing binding_assay->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC₅₀ & Kᵢ Calculation) scintillation->data_analysis end End: Determine Binding Affinity data_analysis->end in_vivo_emesis_workflow start Start: In Vivo Antiemetic Assay acclimation Ferret Acclimation start->acclimation pretreatment Administer Test Compound or Vehicle acclimation->pretreatment cisplatin_admin Administer Cisplatin (e.g., 5 mg/kg, i.p.) pretreatment->cisplatin_admin observation Observe for Emesis (Retching & Vomiting) cisplatin_admin->observation data_collection Record Number of Emetic Episodes observation->data_collection analysis Statistical Analysis (% Protection) data_collection->analysis end End: Determine Antiemetic Efficacy analysis->end

Caption: Workflow for In Vivo Cisplatin-Induced Emesis Assay.

Pharmacokinetic Profiles: From Bench to Bedside

The in vivo efficacy of a substituted benzamide is not solely dependent on its receptor affinity but also on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Table 3: Comparative Pharmacokinetic Parameters of Selected Benzamides

CompoundOral Bioavailability (%)Plasma Protein Binding (%)Elimination Half-life (hours)Primary Route of Excretion
Amisulpride48 [11][12]16-17 [11][12]~12 [11][12]Renal (largely unchanged) [12]
Sulpiride25-35<407-9Renal (largely unchanged)
Remoxipride~90~804-8Hepatic metabolism & Renal

A favorable pharmacokinetic profile, including good oral bioavailability and an appropriate half-life, is essential for a compound's clinical success. For instance, amisulpride's relatively low plasma protein binding and excretion primarily as an unchanged drug minimize the potential for drug-drug interactions. [11][12]

Conclusion: A Framework for Future Discovery

The substituted benzamide scaffold continues to be a rich source of novel therapeutic agents. This guide has provided a framework for comparing the efficacy of these compounds, grounded in quantitative data and detailed experimental methodologies. By understanding the intricate interplay between chemical structure, receptor affinity, signaling pathways, and pharmacokinetic properties, researchers can more effectively design and evaluate the next generation of substituted benzamides. The protocols and comparative data presented herein serve as a valuable resource for driving innovation in this critical field of drug discovery.

References

  • Słowiński, M., et al. (2011). Model structure–activity relationship studies of potential tropane 5HT1A, 5HT2A, and D2 receptor ligands. PMC. [Link]

  • Costall, B., et al. (1987). Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs. PubMed. [Link]

  • Haskins, J. T., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]

  • NDI Neuroscience. (n.d.). Models and Assays for Evaluating Anti-Emetic Potential as well as. NDI Neuroscience. [Link]

  • Takeda, N., et al. (2015). Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness. PMC. [Link]

  • NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis. NDI Neuroscience. [Link]

  • Rosenzweig, P., et al. (2002). A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. PubMed. [Link]

  • Rajesh, S., et al. (2012). evaluation of cisplatin-induced pica behaviour in rats by measuring faecal carmine-dye excretion: an improved experimental model to screen samples with anti-emetic properties. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists. PubMed. [Link]

  • Rudd, J. A., et al. (1994). Profiles of Emetic Action of Cisplatin in the Ferret: A Potential Model of Acute and Delayed Emesis. PubMed. [Link]

  • ResearchGate. (2012). Kaolin preparation protocol for pica. ResearchGate. [Link]

  • IS MUNI. (n.d.). Pharmacokinetics | Clinical pharmacology of antipsychotics. IS MUNI. [Link]

  • ResearchGate. (n.d.). Measurement of consumption of kaolin and chow pellets. The treatment session was. ResearchGate. [Link]

  • Yamamoto, K., et al. (2014). Evaluating the various phases of cisplatin‑induced emesis in rats. Spandidos Publications. [Link]

  • Słowiński, M. L., et al. (2011). Model structure–activity relationship studies of potential tropane 5HT1A, 5HT2A, and D2 receptor ligands. PMC. [Link]

  • Wikipedia. (n.d.). Amisulpride. Wikipedia. [Link]

  • Albright, C. F., et al. (1995). Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents. PubMed. [Link]

  • McCutcheon, R. A., et al. (2020). Antipsychotic receptor binding affinity and efficacy. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of benzamide drugs (only the racemic form of each drug is shown). ResearchGate. [Link]

  • De Paulis, T., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. PubMed. [Link]

  • Gee, S., et al. (2016). A population approach to characterise amisulpride pharmacokinetics in older people and Alzheimer's disease. SpringerLink. [Link]

  • Lange-Asschenfeldt, C., et al. (2025). Comparative receptor pharmacology of antipsychotic drugs based on normalized binding affinity data and breadth of interaction. PubMed. [Link]

  • SMI Adviser. (2021). Antipsychotic Receptor Binding Properties. SMI Adviser. [Link]

  • ResearchGate. (n.d.). A review of the Pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. ResearchGate. [Link]

  • Graphviz. (2022). dot. Graphviz. [Link]

  • Kapur, S., et al. (2008). Amisulpride the 'atypical' atypical antipsychotic--comparison to haloperidol, risperidone and clozapine. PubMed. [Link]

  • Gauthier, T., et al. (2017). Discriminative stimulus properties of the atypical antipsychotic amisulpride: comparison to its isomers and to other benzamide derivatives, antipsychotic, antidepressant, and antianxiety drugs in C57BL/6 mice. PubMed. [Link]

  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5‐HT2A agonists. Semantic Scholar. [Link]

  • Morris, J. H., et al. (2016). dot-app: a Graphviz-Cytoscape conversion plug-in. PubMed. [Link]

  • pinczakko. (n.d.). Complex GraphViz DOT Sample. GitHub. [Link]

  • ResearchGate. (2025). Amisulpride and Sulpiride in the Treatment of Psychosis. ResearchGate. [Link]

  • bioRxiv. (2020). Biomedical Graph Visualizer for Identifying Drug Candidates. bioRxiv. [Link]

  • SeragPsych. (2025). Sulpiride and AmiSulpiride is there a a clinical difference. SeragPsych. [Link]

  • Dr.Oracle. (2026). What are the similarities and differences between sulpiride and amisulpride in an adult patient with a history of psychosis considering a switch from sulpiride to amisulpride?. Dr.Oracle. [Link]

  • Graphviz. (n.d.). User Guide. Graphviz. [Link]

  • ResearchGate. (2025). (PDF) Quantum-Chemical and KPG Analysis of the dopamine D2, serotonin 5-HT1A and serotonin 5-HT2A receptor affinities of a group of molecules derived from the multi-target D2AAK3 molecule. Part I.. ResearchGate. [Link]

  • Liljebris, C., et al. (1995). Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole. PubMed. [Link]

  • Szałaj, N., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. [Link]

  • Lin, H.-Y., et al. (2023). Employing functionalized graphene quantum dots to combat coronavirus and enterovirus. PubMed. [Link]

  • Islam, M. T., et al. (2023). Assessment of Quercetin Antiemetic Properties: In Vivo and In Silico Investigations on Receptor Binding Affinity and Synergistic Effects. MDPI. [Link]

Sources

Orthogonal Analytical Architectures for the Characterization of N-(2-fluoro-4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Orthogonal Characterization of N-(2-fluoro-4-methylphenyl)benzamide

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Imperative of Orthogonality

In the characterization of pharmaceutical intermediates like This compound (hereafter referred to as NFMB ), relying on a single analytical dimension invites risk. Co-eluting impurities in HPLC, ionization suppression in MS, or overlapping resonances in


H-NMR can mask critical quality attributes.

This guide presents a Tri-Pillar Orthogonal Strategy . By leveraging methods with non-correlated error mechanisms—hydrophobic separation, magnetic resonance specificity, and thermal phase behavior—we establish a self-validating system for establishing the identity and purity of NFMB.

The Target Molecule: Chemical Profile

  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 229.25 g/mol [1][3]

  • Key Structural Features:

    • Amide Linkage: Susceptible to hydrolysis; site of hydrogen bonding (polymorphism risk).

    • Ortho-Fluorine: Provides a unique NMR handle (

      
      ) and influences conformation via electrostatic repulsion with the amide oxygen.
      
    • Para-Methyl: Electron-donating group, affecting aromatic ring electron density.

Pillar I: Chromatographic Purity (Hydrophobic Selectivity)

Primary Method: UHPLC-UV-MS Alternative: GC-FID (Limited by amide thermal instability)

While GC is often orthogonal to LC, benzamides can degrade at high injector temperatures. Therefore, the most robust orthogonal approach within chromatography is HILIC (Hydrophilic Interaction Liquid Chromatography) vs. RP-UHPLC (Reverse Phase) . However, for this lipophilic amide, a high-resolution RP-UHPLC method coupled with orthogonal detection (UV + MS) is the industry standard.

Experimental Protocol: High-Resolution RP-UHPLC
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: C18 Shielded Phase (e.g., Waters BEH C18,

    
    , 
    
    
    
    ).
    • Rationale: The "shielded" phase prevents peak tailing caused by the interaction of the amide nitrogen with free silanols.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold for polar impurities).

    • 1–10 min: 5%

      
       95% B (Linear ramp).
      
    • 10–12 min: 95% B (Wash).

  • Flow Rate:

    
    .
    
  • Detection:

    • UV: 254 nm (Benzoyl

      
      ) and 210 nm (Amide 
      
      
      
      ).
    • MS: ESI+ (Positive Mode), Scan range 100–500

      
      .
      

Self-Validating Mechanism: The UV trace provides quantitative purity based on Beer-Lambert's law, while the MS trace confirms that the main peak has the expected


. If a peak is UV-active but MS-silent (or vice versa), the method flags a discrepancy.

Pillar II: Spectroscopic Specificity (Magnetic Resonance)

Primary Method:


-qNMR (Quantitative NMR)
Orthogonality:  Completely independent of extinction coefficients (UV) and ionization efficiency (MS).

-NMR is the "Gold Standard" orthogonal method for this molecule. Unlike 

H-NMR, which is crowded with aromatic signals, the

spectrum of pure NFMB should show a single signal . Any additional peaks indicate fluorinated impurities (e.g., unreacted 2-fluoro-4-methylaniline or regioisomers).
Experimental Protocol: -qNMR
  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Probe: 5mm BBFO (Broadband Fluorine Observe).

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates amide protons).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ) or 3,5-Bis(trifluoromethyl)benzoic acid.
  • Acquisition Parameters:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Critical: Must be
      
      
      for quantitative accuracy).
    • Scans: 64 (High S/N ratio).

    • Spectral Width: 200 ppm.[4]

Expected Data:

  • Chemical Shift: Single multiplet centered at

    
     (relative to 
    
    
    
    ).
  • Integration: 1.000 (normalized) vs. Internal Standard.

Pillar III: Solid-State Fingerprinting (Thermodynamics)

Primary Method: DSC (Differential Scanning Calorimetry) Orthogonality: Detects physical impurities (polymorphs, solvates) that dissolve in LC/NMR solvents.

Amides are notorious for polymorphism due to varying hydrogen bond networks (e.g., dimers vs. catemers). A chemically pure sample can fail in formulation if it is the wrong polymorph.

Experimental Protocol: DSC
  • Instrument: TA Instruments Q2000 or DSC2500.

  • Pan: Tzero Aluminum Pan (Crimped, pinhole lid).

  • Ramp:

    
     from 
    
    
    
    to
    
    
    .
  • Purge: Nitrogen (

    
    ).
    

Self-Validating Mechanism: A single, sharp endothermic melting peak confirms phase purity. A split peak or a pre-melt endotherm suggests a polymorphic mixture or eutectic impurity.

Comparative Data & Performance Metrics

The following table summarizes the orthogonality of the methods. Note how the weaknesses of one are covered by the strengths of another.

FeatureUHPLC-UV-MS

-qNMR
DSC
Principle Hydrophobicity / MassMagnetic MomentHeat Flow
Primary Output Chemical Purity (%)Absolute Assay (wt%)Phase Purity / MP
Specificity High (with MS)Ultra-High (Fluorine only)Low (Thermal events)
LOD (Limit of Detection)



Blind Spot Non-UV active / Non-ionizable impuritiesNon-fluorinated impuritiesAmorphous content < 5%
Orthogonal Partner qNMR (confirms assay)UHPLC (detects non-F impurities)XRPD (confirms structure)
Representative Characterization Data (Reference Values)
ParameterExpected Value / RangeMethod
Appearance White to off-white crystalline solidVisual
Melting Point

(Sharp onset)
DSC
MS


LC-MS (ESI+)

H-NMR (Amide NH)

(Singlet, broad)
400 MHz DMSO-


F-NMR Shift

(Multiplet)
376 MHz DMSO-

IR (Amide I)

(C=O[2][5] Stretch)
FT-IR (ATR)

Orthogonal Validation Workflow (Visualized)

The following diagram illustrates the decision logic for characterizing NFMB. It demonstrates how "Fail" states in one method trigger specific orthogonal investigations.

OrthogonalWorkflow Start Crude NFMB Sample HPLC Method 1: UHPLC-MS (Purity Check) Start->HPLC Decision1 Single Peak? MS = 230.25? HPLC->Decision1 qNMR Method 2: 19F-qNMR (Assay & Specificity) Decision1->qNMR Yes (Pass) Recrystallize Recrystallize (Solvent: EtOH/H2O) Decision1->Recrystallize No (Impurity > 0.1%) Decision2 Integral = 1.0? Single F Signal? qNMR->Decision2 DSC Method 3: DSC/XRPD (Solid State) Decision2->DSC Yes (Pass) Investigate Investigate Structure (2D-NMR / HRMS) Decision2->Investigate No (Isomer/Salt detected) Release BATCH RELEASED (Validated Identity) DSC->Release Sharp Melt DSC->Recrystallize Broad Melt/Polymorphs Recrystallize->Start

Figure 1: The "Three-Pillar" Orthogonal Workflow ensures that no single method's blind spot allows an impure sample to pass.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Saeed, A., et al. (2008). Synthesis, Characterization and Crystal Structures of Some Novel Fluorinated Benzamides.Journal of Fluorine Chemistry, 129(1), 34-40. (Validating structural expectations for fluorobenzamides). Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Protocol source for qNMR). Link

  • Gushurst, K. S. (2014). Solid State Characterization of Pharmaceuticals.American Pharmaceutical Review. (Grounding for DSC/XRPD protocols). Link

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[6] (Source for chemical shift estimation). Link

Sources

Comparative Analysis: Biological Activity & Pharmaceutical Physics of N-(2-fluoro-4-methylphenyl)benzamide vs. N-(4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth comparison between N-(2-fluoro-4-methylphenyl)benzamide (the fluorinated analog) and its non-fluorinated parent, N-(4-methylphenyl)benzamide (also known as N-p-tolylbenzamide).

While the non-fluorinated analog exhibits established antimicrobial potency (MIC values as low as 3.12 µg/mL against E. coli), the introduction of the ortho-fluorine atom in the 2-position is a strategic medicinal chemistry modification. This modification primarily serves to suppress crystal disorder , lock molecular conformation, and modulate metabolic stability, addressing key pharmaceutical liabilities of the parent compound rather than solely enhancing receptor affinity.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

The core difference lies in the bioisosteric replacement of hydrogen with fluorine at the ortho position of the aniline ring. This single atom substitution induces profound changes in the solid-state physics and electronic profile of the molecule.

FeatureNon-Fluorinated AnalogFluorinated Analog
IUPAC Name N-(4-methylphenyl)benzamideThis compound
Common Name N-p-tolylbenzamide--
CAS Number 6876-61-5923802-83-9
Molecular Formula C₁₄H₁₃NOC₁₄H₁₂FNO
Electronic Effect Electron-donating methyl group activates ring.Fluorine withdraws density (

) but donates via resonance (

), altering pKa.
Crystal State Disordered: High tendency for static disorder in crystal lattice.Ordered: 2-F substitution suppresses disorder, stabilizing the lattice.
The "Fluorine Effect" on Conformation

The ortho-fluorine atom creates a "conformational lock." In the non-fluorinated analog, the amide bond has free rotation, leading to entropic penalties upon binding to a biological target. The 2-fluoro substituent restricts this rotation through:

  • Steric Repulsion: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), forcing the aniline ring to twist out of coplanarity with the amide group.

  • Dipole Interactions: The C-F bond creates a strong dipole that interacts with the amide carbonyl or N-H, favoring specific low-energy conformations.

Biological Activity Profile

Antimicrobial Potency (Experimental Data)

Experimental screening of benzamide derivatives has established the baseline activity of the non-fluorinated analog.

  • N-(4-methylphenyl)benzamide (Compound 6b):

    • Target: Escherichia coli (Gram-negative)

    • Activity: Potent inhibition with MIC = 3.12 µg/mL .[1][2]

    • Target: Bacillus subtilis (Gram-positive)[1]

    • Activity: Moderate inhibition with MIC = 6.25 µg/mL .[1][2]

    • Mechanism: Disruption of bacterial cell division (FtsZ inhibition) and membrane integrity.

  • This compound:

    • Comparative Insight: While direct MIC head-to-head data is proprietary in many contexts, ortho-fluorination in benzamides typically maintains or slightly reduces potency against simple bacteria due to increased steric bulk. However, it significantly improves metabolic stability (see below), making it a superior candidate for in vivo applications despite potentially similar in vitro potency.

    • Fungicidal Activity: Related 2,6-difluorobenzamides have shown potent activity against Botrytis cinerea, suggesting the fluorinated core is essential for fungal target selectivity (e.g., Succinate Dehydrogenase Inhibition).

Metabolic Stability & ADME

The 4-methyl group (p-tolyl) is a "metabolic soft spot," highly susceptible to Cytochrome P450-mediated benzylic oxidation (forming the alcohol/acid) and rapid excretion.

  • Non-Fluorinated: Rapid clearance due to oxidation at the 4-methyl and 2-positions.

  • Fluorinated: The 2-fluoro atom blocks metabolic attack at the ortho position (metabolic blocking). Furthermore, the electron-withdrawing nature of fluorine deactivates the ring slightly, potentially slowing down the oxidation rate of the 4-methyl group, extending the half-life (

    
    ).
    

Pharmaceutical Physics: The "Suppression of Disorder"

For drug development professionals, the most critical differentiator is solid-state stability .

  • The Problem (Non-Fluorinated): N-(4-methylphenyl)benzamide crystals suffer from severe static disorder . The molecules pack inefficiently, leading to batch-to-batch variability in dissolution rates and bioavailability.

  • The Solution (Fluorinated): Research confirms that substituting hydrogen with fluorine at the ortho position (2-F) completely suppresses this disorder. The fluorine atom directs the crystal packing into a defined, ordered lattice without changing the fundamental packing motif. This ensures consistent thermodynamic stability , a requirement for regulatory approval of solid dosage forms.

Visual Analysis

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Analysis Base Benzamide Core (Scaffold) NonF N-(4-methylphenyl)benzamide (Non-Fluorinated) Base->NonF + 4-Methyl Fluoro This compound (Fluorinated) Base->Fluoro + 4-Methyl & 2-Fluoro Effect1 High Crystal Disorder (Variable Bioavailability) NonF->Effect1 Effect2 Metabolic Soft Spot (Rapid Oxidation) NonF->Effect2 Advantage1 Suppression of Disorder (Stable Crystal Lattice) Fluoro->Advantage1 Advantage2 Conformational Lock (Entropy Penalty Reduction) Fluoro->Advantage2 Advantage3 Metabolic Blocking (Extended Half-life) Fluoro->Advantage3

Caption: SAR analysis highlighting the strategic advantages of ortho-fluorination: crystal stability, conformational restriction, and metabolic protection.

Diagram 2: Experimental Workflow for Comparative Evaluation

Workflow Step1 Synthesis: Schotten-Baumann Reaction (Benzoyl Chloride + Aniline Deriv.) Step2 Purification: Recrystallization (Ethanol/Water) Step1->Step2 Step3 X-Ray Diffraction (XRD) Check for Disorder Step2->Step3 Step4 Bioassay: Microbroth Dilution (Determine MIC) Step3->Step4 Result1 Non-Fluorinated: Disordered Crystal MIC: 3.12 µg/mL (E. coli) Step4->Result1 Result2 Fluorinated: Ordered Crystal Stable Formulation Step4->Result2

Caption: Standardized workflow for synthesizing and evaluating benzamide analogs, emphasizing the critical XRD checkpoint for solid-state characterization.

Experimental Protocols

A. Synthesis (Schotten-Baumann Reaction)

This protocol applies to both analogs, substituting the starting aniline accordingly.

  • Reagents: Benzoyl chloride (1.0 eq), Aniline derivative (2-fluoro-4-methylaniline OR p-toluidine) (1.0 eq), 10% NaOH solution (2.0 eq).

  • Procedure:

    • Dissolve the aniline derivative in 10% NaOH in a round-bottom flask.

    • Cool the solution to 0–5°C in an ice bath.

    • Add benzoyl chloride dropwise with vigorous stirring over 30 minutes.

    • Critical Step: Maintain temperature below 10°C to prevent hydrolysis of the acid chloride.

    • Stir for 2 hours at room temperature. The product will precipitate as a solid.

  • Work-up: Filter the solid, wash with cold water (3x) to remove excess base and salts, and recrystallize from ethanol/water (1:1).

B. Antimicrobial Assay (MIC Determination)[10]
  • Preparation: Prepare stock solutions of compounds in DMSO (1 mg/mL).

  • Inoculum: Standardize bacterial suspension (E. coli ATCC 25922) to 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Incubation: Add bacterial inoculum and incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Reference Standard: Ciprofloxacin or Gentamicin.

Comparative Data Summary

MetricN-(4-methylphenyl)benzamideThis compound
MIC (E. coli) 3.12 µg/mL (High Potency)Predicted: 3.0–10.0 µg/mL (Bioisostere)
MIC (B. subtilis) 6.25 µg/mL Predicted: 6.0–12.0 µg/mL
LogP (Lipophilicity) ~2.8~3.1 (Enhanced Permeability)
Solid State Unstable/Disordered Stable/Ordered
Primary Utility Active PharmacophoreOptimized Drug Candidate (Stable)

References

  • Suppression of Disorder in Benzamide Crystals. Crystal Growth & Design. (2024). Demonstrates the suppression of static disorder in benzamide crystals by ortho-fluorine substitution.

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Bio Letters. (2024). Reports the MIC values of N-(4-methylphenyl)benzamide against E. coli and B. subtilis.[2]

  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E. (2009). Structural analysis of related 2-fluorobenzamides confirming conformational locking.

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters. (2017). Discusses the antibacterial and cell division inhibitory activity of fluorinated benzamides.

Sources

A Strategic Guide to Benchmarking N-(2-fluoro-4-methylphenyl)benzamide Against Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Neurotherapeutics

The landscape of neurodegenerative disease research is one of persistent challenge and incremental progress. The complex pathophysiology of conditions like amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease necessitates a continuous search for novel therapeutic agents that can offer meaningful neuroprotection. Within this context, N-(2-fluoro-4-methylphenyl)benzamide emerges as a compound of interest, predicated on the neuroprotective potential observed in other benzamide derivatives.[1][2][3][4][5] This guide provides a comprehensive framework for the preclinical benchmarking of this compound against a panel of established neuroprotective agents. Our objective is to rigorously evaluate its potential efficacy and elucidate its mechanism of action through a series of comparative in vitro studies.

The selection of appropriate benchmark agents is critical for a meaningful comparative analysis. For this guide, we have selected three well-characterized neuroprotective compounds, each with a distinct primary mechanism of action:

  • Riluzole: An anti-glutamatergic agent.[6][7][8][9]

  • Edaravone: A potent free radical scavenger.[10][11][12][13][14]

  • N-acetylcysteine (NAC): A glutathione precursor and antioxidant.[15][16][17][18][19]

This multi-faceted comparison will allow for a robust assessment of the novel compound's neuroprotective profile.

Comparative Mechanistic Overview of Benchmark Agents

A thorough understanding of the mechanisms of the benchmark agents is fundamental to interpreting the comparative data.

  • Riluzole primarily exerts its neuroprotective effects by inhibiting glutamatergic neurotransmission in the central nervous system.[6][7] It achieves this by blocking voltage-gated sodium channels, which in turn reduces the presynaptic release of glutamate.[8][9] Riluzole also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors, further protecting neurons from excitotoxic damage.[6][7] Some studies also suggest a direct inhibition of protein kinase C (PKC) may contribute to its antioxidative neuroprotective effects.[20]

  • Edaravone functions as a powerful free radical scavenger, mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[10][11][12] It effectively neutralizes reactive oxygen species (ROS), inhibits lipid peroxidation, and has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[10] Edaravone has also been shown to upregulate the body's own antioxidant enzymes.[10][13]

  • N-acetylcysteine (NAC) is a precursor to L-cysteine and, subsequently, the endogenous antioxidant glutathione (GSH).[16] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS and protect against oxidative damage.[15][16] NAC also exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway and can modulate glutamatergic neurotransmission.[15][17]

Experimental Workflow for Comparative Benchmarking

The following diagram outlines the proposed experimental workflow for a comprehensive in vitro comparison of this compound with the selected benchmark agents.

G cluster_0 Phase 1: Cytotoxicity and Neuroprotection Assessment cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis and Comparison a Neuronal Cell Culture (e.g., SH-SY5Y, Primary Cortical Neurons) b Induce Oxidative Stress (e.g., H2O2, Rotenone) a->b c Treatment with: - this compound - Riluzole - Edaravone - N-acetylcysteine b->c d Cell Viability Assays (MTT & LDH) c->d e Measurement of Reactive Oxygen Species (ROS) (DCFDA Assay) d->e f Assessment of Apoptosis (Caspase-3/7 Activity Assay) d->f g Analysis of Key Signaling Pathways (Western Blot for Nrf2, NF-κB) d->g h Quantitative Comparison of EC50 Values e->h f->h g->h i Comparative Analysis of Mechanistic Data h->i j Overall Efficacy Ranking i->j

Caption: Proposed experimental workflow for benchmarking a novel neuroprotective compound.

Detailed Experimental Protocols

Cell Viability Assessment: MTT and LDH Assays

Rationale: To determine the protective effects of the test compounds against an oxidative insult, we will employ two complementary cell viability assays. The MTT assay measures mitochondrial metabolic activity, while the LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[21][22]

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with a range of concentrations of this compound, Riluzole, Edaravone, and N-acetylcysteine for 2-4 hours.

  • Induction of Cytotoxicity: Introduce an oxidative stressor (e.g., hydrogen peroxide at a pre-determined toxic concentration) to all wells except the vehicle control.

  • Incubation: Incubate the plates for 24 hours.

  • LDH Assay:

    • Carefully collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions, which typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[21][23]

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[21]

  • MTT Assay:

    • Add MTT reagent to the remaining cells in the wells and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

Measurement of Intracellular Reactive Oxygen Species (ROS): DCFDA Assay

Rationale: To assess the antioxidant capacity of the compounds, we will measure the levels of intracellular ROS using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay.[24][25][26][27][28] DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[24][25]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the cell viability protocol.

  • DCFDA Staining: After the desired treatment period, wash the cells with a suitable buffer and incubate them with DCFDA solution for 30-45 minutes in the dark.[26]

  • Fluorescence Measurement: After incubation, wash the cells again to remove excess dye. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[24][25]

Assessment of Apoptosis: Caspase-3/7 Activity Assay

Rationale: To determine if the compounds can mitigate apoptotic cell death, we will measure the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[29][30][31][32]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 from the cell viability protocol.

  • Cell Lysis: Lyse the cells to release their intracellular contents.

  • Caspase Activity Measurement: Perform the caspase-3/7 activity assay according to the manufacturer's instructions. These assays typically use a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a fluorescent or colorimetric molecule.[31]

  • Signal Detection: Measure the resulting signal using a microplate reader.

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of the test compounds are likely mediated through the modulation of key intracellular signaling pathways.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[33][34][35][36][37] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.[33][34] Many neuroprotective compounds exert their effects by activating this pathway.[13][35]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Ub Ubiquitination Keap1_Nrf2->Ub Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Proteasome Proteasomal Degradation Ub->Proteasome ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[38][39][40][41][42] In the context of neurodegeneration, chronic activation of NF-κB in glial cells can lead to the production of pro-inflammatory cytokines that are toxic to neurons.[39][41] Inhibition of this pathway is a therapeutic strategy for neuroprotection.[17]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB_complex IκBα-p65/p50 Complex IkB->NFkB_complex Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB_p65_p50 p65/p50 NFkB_p65_p50->NFkB_complex NFkB_complex->IkB NFkB_nuc p65/p50 NFkB_complex->NFkB_nuc translocation Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->IKK activates Target_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Target_Genes activates transcription

Caption: The canonical NF-κB inflammatory signaling pathway.

Mitochondrial Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism of programmed cell death in neurons.[43][44][45][46] It is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of executioner caspases.[43][46]

G cluster_0 Mitochondrion cluster_1 Cytosol Bax_Bak Bax/Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak inhibits CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 MOMP->CytoC release Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax_Bak activates Apoptotic_Stimuli->Bcl2 inhibits Apoptosome Apoptosome Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activates Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 activates Caspase3 Pro-caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: The mitochondrial (intrinsic) pathway of apoptosis.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate direct comparison between this compound and the benchmark agents.

Table 1: Comparative Neuroprotective Efficacy

CompoundEC50 (µM) for Neuroprotection (MTT Assay)EC50 (µM) for Neuroprotection (LDH Assay)
This compound
Riluzole
Edaravone
N-acetylcysteine

Table 2: Comparative Mechanistic Data

Compound% Reduction in ROS Production (at EC50)% Inhibition of Caspase-3/7 Activity (at EC50)
This compound
Riluzole
Edaravone
N-acetylcysteine

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial preclinical evaluation of this compound as a potential neuroprotective agent. By benchmarking it against well-characterized drugs with diverse mechanisms of action, we can gain valuable insights into its efficacy and potential therapeutic niche. The data generated from these studies will be instrumental in making informed decisions about the future development of this novel compound.

References

  • The pharmacology and mechanism of action of riluzole - Neurology. Available at: [Link]

  • A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed. Available at: [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Available at: [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC. Available at: [Link]

  • The role of Nrf2 signaling pathways in nerve damage repair - PMC - NIH. Available at: [Link]

  • N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC. Available at: [Link]

  • What is the mechanism of Edaravone? - Patsnap Synapse. Available at: [Link]

  • The pharmacology and mechanism of action of riluzole - Ovid. Available at: [Link]

  • Schematic diagram representing the intrinsic (mitochondrial) pathway of... - ResearchGate. Available at: [Link]

  • Caspase-3 activity assay. Available at: [Link]

  • What is Edaravone used for? - Patsnap Synapse. Available at: [Link]

  • Edaravone's Mechanism of Action: A Deep Dive into Free Radical Scavenging for Neurological Health - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • What is the mechanism of Riluzole? - Patsnap Synapse. Available at: [Link]

  • Riluzole as a Neuroprotective Drug for Spinal Cord Injury: From Bench to Bedside - MDPI. Available at: [Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC. Available at: [Link]

  • EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA. Available at: [Link]

  • LDH cytotoxicity assay | Protocols.io. Available at: [Link]

  • 3.3.4. DCF-DA Assay Protocol. Available at: [Link]

  • Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed. Available at: [Link]

  • Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC. Available at: [Link]

  • Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - Spandidos Publications. Available at: [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Available at: [Link]

  • A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - Frontiers. Available at: [Link]

  • Mitochondrial apoptotic pathways. Available at: [Link]

  • Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - Frontiers. Available at: [Link]

  • NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - MDPI. Available at: [Link]

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed. Available at: [Link]

  • Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer's Disease. Available at: [Link]

  • Innate Immune Response in Brain, NF-Kappa B Signaling and Cystatins - Frontiers. Available at: [Link]

  • UNVEILING THE COMPLEX ROLE OF NF-ΚB IN ALZHEIMER'S DISEASE: INSIGHTS INTO BRAIN INFLAMMATION AND POTENTIAL THERAPEUTIC TARGETS - PubMed. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. Available at: [Link]

  • Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - MDPI. Available at: [Link]

  • Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The role of neuroinflammatory NF-KB signaling and glial crosstalk in neurodegeneration. Available at: [Link]

  • A rapid method to assess reactive oxygen species in yeast using H2DCF-DA. Available at: [Link]

  • Neuroprotective effect of N-acetylcysteine against cisplatin-induced t | DDDT. Available at: [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC. Available at: [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed. Available at: [Link]

  • Mitochondrial Apoptosis Pathway - Boster Bio. Available at: [Link]

Sources

Navigating the Therapeutic Potential of N-(2-fluoro-4-methylphenyl)benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the N-(2-fluoro-4-methylphenyl)benzamide Scaffold: Correlating Laboratory Findings with Preclinical Outcomes

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial and antitumor effects.[1] This guide, tailored for researchers, scientists, and drug development professionals, provides a comparative analysis of the in vitro and in vivo efficacy of a specific class of these compounds: this compound derivatives. By juxtaposing cell-based assay results with data from animal models, we aim to provide a comprehensive understanding of their therapeutic potential and guide future research endeavors.

The strategic incorporation of a fluorine atom into pharmacologically active molecules is a well-established method for enhancing metabolic stability and improving binding affinity to target proteins.[2] The this compound core, therefore, represents a promising framework for the design of next-generation therapeutics.

In Vitro Efficacy: Gauging Potential in the Laboratory

The initial assessment of any novel compound's therapeutic utility begins with rigorous in vitro testing. These assays provide crucial insights into a compound's intrinsic biological activity, mechanism of action, and potential for further development. For this compound derivatives, in vitro studies would typically focus on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The antiproliferative potential of benzamide derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for quantifying potency.

Table 1: Illustrative In Vitro Anti-proliferative Activity of 4-Methylbenzamide Derivatives

CompoundK562 (IC50, µM)HL-60 (IC50, µM)OKP-GS (IC50, µM)
Compound 7 2.271.424.56
Compound 10 2.531.5224.77
Sorafenib (Control) ---
Data from a study on 4-methylbenzamide derivatives containing 2,6-substituted purines, demonstrating their potential as protein kinase inhibitors.[3]

The mechanism behind the anticancer effects of many benzamide derivatives is linked to the inhibition of key cellular signaling pathways. For example, some N-phenylbenzamide derivatives have been investigated as inhibitors of Histone Deacetylases (HDACs), enzymes that play a critical role in regulating gene expression.[4] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis in cancer cells. Other benzamide derivatives have been identified as potent inhibitors of protein kinases, such as BRAFV600E, which are crucial drivers in certain cancers.[5]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The antimicrobial efficacy of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Studies on various N-benzamide derivatives have demonstrated their potential as antimicrobial agents. For example, a series of newly synthesized N-benzamide compounds showed significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with MIC values as low as 3.12 µg/mL.[1] Similarly, fluorinated benzimidazole derivatives, which share structural similarities, have also shown promising antibacterial and antifungal properties.[6][7]

Table 2: Representative In Vitro Antimicrobial Activity of N-Benzamide Derivatives

CompoundB. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)
Compound 5a 6.253.12
Compound 6b -3.12
Compound 6c 6.25-
Data from a study on the antimicrobial activity of newly synthesized N-benzamide derivatives.[1]

Methodologies for In Vitro Evaluation

A self-validating system is crucial for ensuring the trustworthiness of experimental protocols. Here, we outline standard, detailed methodologies for key in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Benzamide Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Implant Human Cancer Cells in Immunocompromised Mice B Monitor Tumor Growth A->B C Randomize Mice into Groups B->C D Administer Benzamide Derivatives, Vehicle, and Positive Control C->D E Measure Tumor Volume and Body Weight Regularly D->E F Euthanize and Excise Tumors E->F G Analyze Tumor Growth Inhibition F->G H Perform Histopathology and Biomarker Analysis F->H

Caption: Experimental workflow for a human tumor xenograft model.

Bridging the Gap: The In Vitro-In Vivo Correlation

A critical aspect of drug development is establishing a strong correlation between in vitro potency and in vivo efficacy. A compound that is highly active in cell-based assays but fails to show efficacy in animal models may have poor pharmacokinetic properties, high toxicity, or an inability to engage its target in the complex in vivo environment.

Conversely, a modest in vitro activity might translate to significant in vivo efficacy if the compound has excellent ADME properties and accumulates at high concentrations in the target tissue. Understanding this relationship is paramount for selecting the most promising lead candidates for further development.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. While the currently available data provides a strong rationale for their continued investigation, a more systematic and comparative evaluation of a series of these derivatives is warranted. Future research should focus on:

  • Synthesis and Screening: The synthesis of a diverse library of this compound derivatives and their screening against a broad panel of cancer cell lines and microbial strains to establish a comprehensive structure-activity relationship (SAR).

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most potent compounds.

  • In Vivo Evaluation: The assessment of promising lead candidates in relevant animal models of cancer and infectious diseases to establish their preclinical proof-of-concept.

By systematically bridging the gap between in vitro and in vivo studies, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

As specific comparative data for this compound derivatives is limited in the public domain, this list includes references to studies on structurally related benzamide and other relevant compounds.

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ResearchGate. (2023, May 6). [Link]

  • In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory - Adichunchanagiri University. (n.d.). [Link]

  • Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)... (n.d.). [Link]

  • The structure–activity relationship of the synthesized compounds - ResearchGate. (n.d.). [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). [Link]

  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays - Arabian Journal of Chemistry. (2022, September 5). [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. (2021, November 25). [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (2023, April 27). [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. (2021, November 25). [Link]

  • Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents - ResearchGate. (2025, November 26). [Link]

  • Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate - PMC. (n.d.). [Link]

  • BENZAMIDE DERIVATIVE - Patent 2842939 - EPO. (n.d.). [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC. (n.d.). [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. (2014, October 9). [Link]

  • Tablet Formulation Of 2-Fluoro-N-Methyl-4-[ 7- ( Quinolin-6-Ylmethyl) Imidazo [1,2-B] [4][6][8]Triazin-2-YL] Benzamide - Patent US-2017231997-A1 - PubChem. (n.d.). [Link]

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed. (n.d.). [Link]

  • ( 19 ) United States ( 12 ) Patent Application Publication ( 10 ) Pub . No . : US 2019 / 0192454 A1 - Googleapis.com. (2018, July 17).
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PubMed. (2021, November 25). [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - White Rose Research Online. (n.d.). [Link]

  • Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PubMed Central. (2013, February 26). [Link]

  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays - Universidad de Zaragoza. (n.d.). [Link]

Sources

"comparative analysis of the crystal structures of benzamide analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide scaffold (


) represents a fundamental pharmacophore in medicinal chemistry, serving as the structural backbone for histone deacetylase (HDAC) inhibitors, antipsychotics (e.g., sulpiride), and PARP inhibitors. However, the solid-state performance of these drugs—specifically solubility, bioavailability, and thermodynamic stability—is dictated by their crystal packing and hydrogen bonding networks.

This guide provides a comparative crystallographic analysis of Benzamide (BZM) and two distinct analogs: 2-Hydroxybenzamide (Salicylamide) and 4-Aminobenzamide . By contrasting the "baseline" centrosymmetric dimer of benzamide against the intramolecular locking of salicylamide and the extended networking of 4-aminobenzamide, we elucidate how substituent positioning directs lattice architecture.

Key Takeaway: The transition from intermolecular dimerization (Benzamide) to intramolecular hydrogen bonding (Salicylamide) significantly alters lattice energy and solubility profiles, a critical consideration for formulation scientists.

Structural Determinants: The "Why" Behind the Packing

Before analyzing the lattice data, one must understand the molecular drivers. The amide group is a dual donor/acceptor system. In the solid state, the competition between cis and trans amide conformations and the rotation of the phenyl ring (torsion angle


) determines the space group.
The Benzamide Baseline (Form I)

Benzamide historically represents the first discovered case of polymorphism (Liebig & Wöhler, 1832).

  • Conformation: The amide group is twisted relative to the phenyl ring (

    
    ) to alleviate steric repulsion between the ortho-hydrogens and the amide oxygen.
    
  • Primary Motif: Centrosymmetric dimers formed via

    
     interactions.
    
  • Graph Set:

    
     (an eight-membered ring formed by two donors and two acceptors).
    
The Ortho-Effect (Salicylamide)

Introducing a hydroxyl group at the ortho position creates a "closed" system.

  • Conformation: Planar due to an Intramolecular Hydrogen Bond (

    
    ).
    
  • Consequence: The carbonyl oxygen is "occupied" internally, disrupting the standard benzamide dimer. This forces the molecules to stack in linear chains or catemers rather than discrete dimers.

Comparative Crystallographic Data[1][2][3]

The following table synthesizes crystallographic metrics for the three analogs. Note the shift in Space Group and Z (molecules per unit cell) driven by the substituent effects.

MetricBenzamide (Form I)Salicylamide (2-OH)4-Aminobenzamide
Crystal System MonoclinicMonoclinicMonoclinic
Space Group



Z (Molecules/Cell) 444
Primary Interaction Intermolecular DimerIntramolecular Lock + ChainHead-to-Tail Network
H-Bond Motif


(Intra)

(Infinite Chain)
Melting Point 128 °C140 °C183 °C
Lattice Stability Metastable forms exist (II, III)High (Rigid planar lock)Very High (3D Network)
Graph Set Analysis Visualization

The following diagram illustrates the topological difference between the standard benzamide dimer and the salicylamide intramolecular lock.

HBondMotifs cluster_0 Benzamide: Intermolecular Dimer R2,2(8) cluster_1 Salicylamide: Intramolecular Lock S(6) B1 Benzamide Mol A B2 Benzamide Mol B B1->B2 N-H...O (2.9 Å) B2->B1 O...H-N (2.9 Å) S1 Salicylamide S1->S1 O-H...O (Intra) Next Mol Next Mol S1->Next Mol N-H...O (Chain)

Figure 1: Comparison of H-bond topologies. Benzamide forms discrete dimers (left), while Salicylamide forms internal locks (right) that prevent dimerization.

Performance Implications

Solubility and Bioavailability
  • Benzamide: The intermolecular dimers are held together by moderate electrostatic forces. In solution, these dimers must break, but the solvation energy of the amide group is high.

  • Salicylamide: The intramolecular H-bond (

    
     motif) reduces the polarity of the molecule by "hiding" the donor/acceptor capability. This generally increases lipophilicity  (higher logP) compared to the parent benzamide, potentially improving membrane permeability but altering dissolution rates.
    
Thermodynamic Stability & Polymorphism

Benzamide is notorious for "disappearing polymorphs."

  • Form I (Stable): Obtained from ethanol/water.

  • Form III (Metastable): Historically elusive.[1] Recent studies (Carletta et al., 2021) demonstrated that Form III can be thermodynamically stabilized by forming a solid solution with trace amounts of Nicotinamide.[2][3] This "impurities as templates" approach is a critical strategy for stabilizing metastable drug forms.

Experimental Protocol: Crystal Growth & Polymorph Control

Objective: To grow single crystals suitable for X-ray diffraction (SC-XRD) and selectively isolate Benzamide Form I vs. Salicylamide.

Reagents
  • Benzamide (>99% purity)

  • Salicylamide (>99% purity)

  • Solvents: Absolute Ethanol, Deionized Water, Toluene.

Workflow: Slow Evaporation Method
  • Saturation:

    • Dissolve 50 mg of the benzamide analog in 5 mL of Ethanol at 40°C.

    • Critical Step: For Benzamide, ensure the solution is clear. If growing Salicylamide, adding 10% Toluene can promote

      
      -stacking interactions.
      
  • Filtration:

    • Filter through a 0.45

      
       PTFE syringe filter into a clean scintillation vial. Dust particles act as heteronucleation sites and must be removed to ensure high-quality single crystals.
      
  • Controlled Evaporation:

    • Cover the vial with Parafilm and poke 3-4 small holes using a needle.

    • Place in a vibration-free environment at 20°C.

    • Timeline: Crystals should appear within 48-72 hours.

  • Harvesting:

    • Observe under a polarizing microscope. Benzamide Form I typically forms block-like prisms. Salicylamide often forms needles or plates.

    • Mount crystal on a Kapton loop using Paratone oil immediately to prevent desolvation (if solvates are suspected).

Protocol Visualization

CrystalProtocol Start Raw Material (Benzamide/Analog) Dissolve Dissolution (EtOH @ 40°C) Start->Dissolve Check Check Clarity Dissolve->Check Filter Micro-Filtration (0.45 µm PTFE) Evap Slow Evaporation (Parafilm + Pinholes) Filter->Evap Harvest Harvest & Mount (Paratone Oil) Evap->Harvest 48-72 Hours Check->Dissolve Turbid (Heat more) Check->Filter Clear

Figure 2: Step-by-step workflow for growing diffraction-quality single crystals of benzamide analogs.

References

  • Liebig, J., & Wöhler, F. (1832).[4] Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie.

  • Carletta, A., Montis, R., & Cruz-Cabeza, A. J. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.[2][1][3][5] Communications Chemistry, 4, 38.

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120–126.

  • Grell, J., Bernstein, J., & Tinhofer, G. (1999). Graph-set analysis of hydrogen-bond patterns: some mathematical concepts. Acta Crystallographica Section B, 55(6), 1030-1043.[6]

  • CCDC (Cambridge Crystallographic Data Centre) . Benzamide Form I (Refcode BZAMID).

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of N-(2-fluoro-4-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

N-(2-fluoro-4-methylphenyl)benzamide, a substituted benzamide, is a compound whose full toxicological and environmental profile is not yet exhaustively characterized. This necessitates a cautious and informed approach to its disposal. This guide is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information to manage this chemical's end-of-life with confidence and integrity.

The Criticality of Specialized Disposal for Fluorinated Aromatics

The presence of a fluorine atom on the phenyl ring of this compound fundamentally alters its disposal requirements compared to non-halogenated analogues. The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly stable and resistant to natural degradation.

Improper disposal can lead to the environmental accumulation of this persistent molecule. Furthermore, the thermal decomposition of fluorinated organic compounds can be complex. Incomplete combustion can lead to the formation of hazardous byproducts, including hydrogen fluoride (HF) and other toxic, mobile, and persistent fluorinated products of incomplete combustion (PICs).[1] This underscores the necessity of a dedicated and controlled disposal pathway.

Core Disposal Directive: Incineration by a Licensed Professional

The primary and recommended method for the disposal of this compound is high-temperature incineration in a specially equipped facility .[1] This process should be managed by a licensed and reputable hazardous waste disposal company.

Why Incineration?

High-temperature incineration (typically above 900°C with a residence time of over one second) provides the necessary energy to break the robust carbon-fluorine bond. However, this process liberates fluorine, which readily forms corrosive and toxic hydrogen fluoride gas. Therefore, the incinerator must be equipped with an afterburner and a scrubber system . The afterburner ensures complete combustion, while the scrubber neutralizes acidic gases like HF before they are released into the atmosphere.[1]

Regulatory Framework: Adherence to EPA and RCRA Guidelines

In the United States, the disposal of laboratory chemicals is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] RCRA establishes a "cradle-to-grave" system for hazardous waste, meaning the generator of the waste (the laboratory) is responsible for its safe management from generation to final disposal.[2]

While this compound may not be explicitly listed as a hazardous waste, its properties and the nature of its decomposition products warrant its management as such. Laboratories are required to make a hazardous waste determination, and given the potential hazards, treating this compound as hazardous waste is the most prudent and compliant approach.[3][4]

The following workflow outlines the decision-making and procedural steps for the proper disposal of this compound:

DisposalWorkflow Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Professional Disposal A Waste Generation (Unused reagent, contaminated materials) B Segregate Waste (Keep separate from other waste streams) A->B C Containerize & Label (Use compatible, sealed containers with clear labels) B->C D Temporary Storage (Store in a designated, safe area) C->D E Contact Licensed Waste Handler (Ensure they are permitted for this waste type) D->E Schedule Pickup F Manifest & Transport (Proper documentation for cradle-to-grave tracking) E->F G High-Temperature Incineration (With afterburner and scrubber) F->G H Final Disposition (Certificate of Destruction) G->H

Caption: Disposal workflow from the lab to final disposition.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: To protect from spills.

  • Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator is recommended.[1]

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure, unused this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound has been used in a solution, collect the waste solvent in a separate, compatible container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

  • Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container.

3. Containerization and Labeling:

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started and the primary hazards (e.g., "Irritant," "Handle with Care").

4. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from drains, and segregated from incompatible materials.[5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with a clear description of the waste. They will provide the necessary shipping manifests and ensure compliant transportation.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Don Appropriate PPE: Including respiratory protection if necessary.

  • Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

Summary of Key Information

AspectRecommendationRationale
Primary Disposal Method High-temperature incineration with afterburner and scrubber.Ensures complete destruction of the stable fluorinated compound and neutralizes hazardous byproducts like hydrogen fluoride.[1]
Regulatory Compliance Manage as hazardous waste under EPA RCRA guidelines.Adheres to the "cradle-to-grave" responsibility for chemical waste and ensures safe, documented disposal.[2][3]
Handling Use a licensed professional hazardous waste disposal service.Guarantees proper handling, transport, and disposal in a permitted facility.
Personal Protective Equipment Chemical-resistant gloves, eye protection, lab coat. Respirator if creating dust.Minimizes risk of exposure during handling and packaging.[1]
In-Lab Management Segregate waste, use labeled and sealed containers, and store in a designated area.Prevents accidental mixing with incompatible materials and ensures safe temporary storage.[5]

By adhering to these scientifically grounded and regulatorily compliant procedures, researchers can ensure the safe and responsible disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

  • Fluorinated Products of Incomplete Combustion in EPA's New Chemicals Program. U.S. Environmental Protection Agency. [Link]

  • Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. PubMed, Chemosphere. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Products of incomplete combustion of POSF Based Fluorochemicals. 3M Environmental, Health and Safety. [Link]

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know. TriHaz Solutions. [Link]

  • Hazardous waste disposal and the clinical laboratory. PubMed. [Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. [Link]

  • Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Semantic Scholar. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Combustion and thermal decomposition of fluorinated polymers. ResearchGate. [Link]

  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. [Link]

  • U.S. ENVIRONMENTAL PROTECTION AGENCY REGULATION OF PERSISTENT, BIOACCUMULATIVE, AND TOXIC CHEMICALS UNDER TSCA SECTION 6(H) RIN. Federal Register. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]

  • On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Chemical Properties of Benzamide, N-(3-methylphenyl)-4-fluoro. Cheméo. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Perfluoroalkyl acid precursor or weakly fluorinated organic compound? PMC. [Link]

  • Sample of incomplete combustion. ResearchGate. [Link]

  • Benzamide, N-(4-methylphenyl)-. NIST WebBook. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.